3,4-Dehydrothiomorpholine-3-carboxylate
Description
Properties
Molecular Formula |
C5H6NO2S- |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3,6-dihydro-2H-1,4-thiazine-5-carboxylate |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)4-3-9-2-1-6-4/h1-3H2,(H,7,8)/p-1 |
InChI Key |
HRXJCQXGAHSUJC-UHFFFAOYSA-M |
Canonical SMILES |
C1CSCC(=N1)C(=O)[O-] |
Origin of Product |
United States |
Comprehensive Technical Guide on 3,4-Dehydrothiomorpholine-3-Carboxylate: Chemistry, Metabolism, and Therapeutic Potential
Executive Summary
3,4-Dehydrothiomorpholine-3-carboxylate , widely known in biochemical literature as thialysine ketimine (TK) or S-aminoethyl-L-cysteine ketimine (AECK) , is a sulfur-containing cyclic ketimine[1]. Emerging from the oxidative deamination of S-aminoethyl-L-cysteine, this heterocyclic compound occupies a critical node in mammalian sulfur metabolism[2]. Its downstream derivatives, particularly its decarboxylated dimer (AECK-DD), exhibit potent antioxidant properties comparable to Vitamin E[3]. Furthermore, TK serves as a primary physiological substrate for ketimine reductase (μ-crystallin / CRYM) , an enzyme intricately regulated by thyroid hormones[4].
This whitepaper provides an in-depth analysis of the chemical properties, metabolic pathways, and validated experimental protocols for synthesizing and assaying 3,4-dehydrothiomorpholine-3-carboxylate, designed for researchers in redox biology and neuropharmacology.
Chemical Identity and Physicochemical Properties
Understanding the structural constraints of 3,4-dehydrothiomorpholine-3-carboxylate is essential for predicting its reactivity. The molecule features a 1,4-thiazine ring system with a reactive imine double bond, making it susceptible to both enzymatic reduction and spontaneous dimerization[1][3].
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Significance |
| IUPAC Name | 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid | Defines the unsaturated heterocyclic core. |
| Common Synonyms | Thialysine ketimine (TK); AECK | Used interchangeably in enzymology[2]. |
| Molecular Formula | C₅H₇NO₂S | Indicates a highly oxidized sulfur state[1]. |
| Molecular Weight | 145.18 g/mol | Low molecular weight facilitates cellular permeability[1]. |
| Exact Mass | 145.0197 Da | Crucial for high-resolution mass spectrometry (HRMS)[1]. |
| Topological Polar Surface Area | 77.8 Ų | Suggests moderate membrane permeability[1]. |
Metabolic Pathways and Enzymatic Interactions
The biological relevance of 3,4-dehydrothiomorpholine-3-carboxylate is defined by its synthesis and subsequent enzymatic reduction.
-
Biosynthesis: S-aminoethyl-L-cysteine (thialysine) undergoes oxidative deamination catalyzed by L-amino acid oxidase (LAAO) to form an unstable α-keto acid intermediate. This intermediate spontaneously cyclizes to form the stable 3,4-dehydrothiomorpholine-3-carboxylate ring[2].
-
Enzymatic Reduction: The imine bond of TK is stereospecifically reduced by ketimine reductase (CRYM) , a highly conserved mammalian enzyme, utilizing NADH or NADPH as a cofactor to yield 1,4-thiomorpholine-3-carboxylate[4][5].
-
Thyroid Hormone Regulation: CRYM is competitively inhibited by the active thyroid hormone, 3,5,3′-L-triiodothyronine (T3), at sub-nanomolar concentrations ( Ki≈0.60 nM)[4]. This links sulfur metabolism directly to thyroid endocrinology.
Metabolic pathways of 3,4-dehydrothiomorpholine-3-carboxylate (TK) and its downstream derivatives.
Table 2: Kinetic Parameters of Ketimine Reductase (CRYM)
| Parameter | Value / Characteristic | Reference |
| Primary Substrate | 3,4-Dehydrothiomorpholine-3-carboxylate | [4] |
| Cofactor Requirement | NADH or NADPH | [4] |
| Optimal pH | 5.0 (Max activity) to 7.2 (Physiological) | [4] |
| Primary Inhibitor | 3,5,3′-L-triiodothyronine (T3) | [4] |
| Inhibitor Affinity ( Ki ) | ~0.60 nM | [4] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain the biochemical rationale behind the methodology.
Protocol 1: Chemical Synthesis of Thialysine Ketimine (TK)
This green-synthesis protocol leverages spontaneous cyclization to yield high-purity 3,4-dehydrothiomorpholine-3-carboxylate without complex chromatography[6].
Reagents: Cysteamine hydrochloride, Bromopyruvic acid, Glacial acetic acid.
-
Solvation: Dissolve 200 mg (1.2 mmol) of bromopyruvic acid in 2 mL of glacial acetic acid.
-
Causality: Glacial acetic acid provides a mildly acidic, non-aqueous protic environment. This prevents the premature hydrolysis of the bromo-group while maintaining the amine of cysteamine in a state conducive to controlled nucleophilic attack.
-
-
Nucleophilic Substitution: Add 136 mg of cysteamine hydrochloride to the solution under continuous stirring.
-
Causality: The thiol group of cysteamine acts as a nucleophile, displacing the bromide on the α -carbon of bromopyruvic acid.
-
-
Spontaneous Cyclization: Incubate the mixture at room temperature for 30 to 120 minutes.
-
Causality: Following the thioether formation, the primary amine condenses with the α -keto group, releasing water and forming the stable 1,4-thiazine ring. The reaction is visually validated by the transition from a yellow sticky intermediate to a white crystalline precipitate.
-
-
Purification: Filter the white crystals, wash three times with cold acetic acid, and dry under vacuum.
-
Causality: Cold acetic acid removes unreacted precursors without dissolving the highly polar ketimine product.
-
Step-by-step chemical synthesis workflow for 3,4-dehydrothiomorpholine-3-carboxylate.
Protocol 2: Enzymatic Assay for Ketimine Reductase (CRYM) Activity
This protocol measures the reduction of TK by tracking the depletion of the NADH cofactor spectrophotometrically[4][5].
Reagents: Recombinant CRYM enzyme, NADH (0.2 mM), Synthesized TK (1 mM), Sodium Phosphate Buffer (50 mM, pH 7.2), T3 hormone (10 nM).
-
Baseline Establishment: In a quartz cuvette, combine Phosphate Buffer, 0.2 mM NADH, and recombinant CRYM. Monitor absorbance at 340 nm for 2 minutes.
-
Causality (Self-Validation): Establishing a baseline ensures that no background oxidation of NADH is occurring before the substrate is introduced.
-
-
Reaction Initiation: Add 1 mM of TK to the cuvette and mix rapidly.
-
Causality: TK serves as the electron acceptor. The imine bond is reduced to an amine, consuming equimolar amounts of NADH.
-
-
Kinetic Measurement: Record the linear decrease in absorbance at 340 nm over 5 minutes. Calculate specific activity using the molar extinction coefficient of NADH ( ϵ=6220 M−1cm−1 ).
-
Inhibition Control (Self-Validation): Run a parallel assay pre-incubating CRYM with 10 nM T3 hormone for 5 minutes before adding TK.
-
Causality: T3 specifically binds to the active site of CRYM ( Ki≈0.60 nM). A complete halt in NADH depletion in this control validates that the observed activity in the primary assay is exclusively due to CRYM-mediated reduction of TK, ruling out non-specific interactions[4].
-
Downstream Applications: The Antioxidant Decarboxylated Dimer
Beyond its role as an enzymatic substrate, 3,4-dehydrothiomorpholine-3-carboxylate is highly valued in redox biology for its ability to form aminoethylcysteine ketimine decarboxylated dimer (AECK-DD) [3].
When exposed to mild heating or physiological oxidative stress, TK undergoes decarboxylation and dimerization. The resulting AECK-DD is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydrogen peroxide ( H2O2 ), superoxide anions ( O2− ), and peroxynitrite ( ONOO− )[3][7]. In vitro studies utilizing human low-density lipoproteins (LDL) demonstrate that AECK-DD provides antioxidant protection equivalent to Vitamin E, making it a highly promising candidate for neuroprotective drug development[3].
References
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PubChem Compound Summary for CID 20977943, 3,4-Dehydrothiomorpholine-3-carboxylate. National Center for Biotechnology Information. Available at:[Link]
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Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer: A Review. Macone, A., et al. International Journal of Molecular Sciences, 2011. Available at:[Link]
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Enzymatic synthesis of S-aminoethyl-L-cysteine from pantetheine. PubMed, 1992. Available at:[Link]
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Mammalian forebrain ketimine reductase identified as μ-crystallin; Potential regulation by thyroid hormones. Hallen, A., et al. ResearchGate, 2011. Available at:[Link]
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Chemistry of Outlandish Natural Products Belonging to Sulfur Metabolism: Unrevealed Green Syntheses and Separation Strategies from the Cavallini's Old School. MDPI, 2022. Available at:[Link]
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Information on EC 1.5.1.25 - thiomorpholine-carboxylate dehydrogenase. BRENDA Enzyme Database. Available at:[Link]
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- 7. researchgate.net [researchgate.net]
Structural and Biochemical Profiling of 3,4-Dehydrothiomorpholine-3-Carboxylate: A Technical Guide for Metabolic Research
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the landscape of sulfur-containing amino acid metabolism, cyclic ketimines represent a unique class of bioactive intermediates. 3,4-Dehydrothiomorpholine-3-carboxylate (also known as aminoethylcysteine ketimine, AECK, or 5,6-dihydro-2H-1,4-thiazine-3-carboxylate) is a prominent member of this family[1]. Formed as the cyclic imine of the 2-oxoacid corresponding to S-(2-aminoethyl)cysteine (thialysine), this molecule is a critical substrate in enzymatic pathways governing neurochemistry and cellular redox balance[2].
This whitepaper provides an authoritative, in-depth analysis of the molecular structure, physicochemical properties, and enzymatic interactions of 3,4-dehydrothiomorpholine-3-carboxylate. Furthermore, it establishes field-proven, self-validating experimental protocols for its isolation, enzymatic assay, and analytical quantification using high-resolution mass spectrometry.
Structural Elucidation & Chemical Properties
The molecular architecture of 3,4-dehydrothiomorpholine-3-carboxylate is defined by a six-membered 1,4-thiazine ring. The defining feature is the ketimine bond (C=N) located between the nitrogen atom and the C3 carbon, which bears the carboxylate group[3].
Mechanistic Implications of the Structure
The presence of the imine double bond conjugated with the carboxylate group creates an electrophilic center at C3. This structural motif dictates the molecule's reactivity:
-
Susceptibility to Reduction: The C=N bond is highly susceptible to enzymatic hydride transfer, making it an ideal substrate for specific oxidoreductases[4].
-
Aqueous Instability: Like many ketimines, it exists in equilibrium with its open-chain keto-acid form in aqueous solutions. This necessitates strict pH and temperature controls during experimental handling to prevent spontaneous hydrolysis.
Quantitative Physicochemical Data
To facilitate assay development and analytical detection, the core quantitative parameters of the molecule are summarized in Table 1.
Table 1: Physicochemical and Structural Properties
| Parameter | Value | Causality / Analytical Relevance |
| Molecular Formula | C5H7NO2S (Acid) / C5H6NO2S⁻ (Base) | Defines the exact isotopic distribution for MS detection[1]. |
| Monoisotopic Mass | 145.0197 Da | Critical for high-resolution MS (HRMS) targeting[5]. |
| [M+H]⁺ Adduct m/z | 146.0270 | Primary precursor ion for positive-mode ESI[3]. |
| Predicted CCS ([M+H]⁺) | 126.4 Ų | Enables orthogonal separation via Ion Mobility Spectrometry (IMS)[3]. |
| Topological Polar Surface Area | 77.8 Ų | Indicates high polarity; dictates the use of HILIC over C18 chromatography[1]. |
Biochemical Significance: The CRYM / Ketimine Reductase Pathway
In mammalian physiology, 3,4-dehydrothiomorpholine-3-carboxylate is primarily metabolized by thiomorpholine-carboxylate dehydrogenase (EC 1.5.1.25) , an enzyme identical to the taxon-specific crystallin protein μ -crystallin (CRYM) [4][6].
Enzymatic Mechanism
CRYM functions as a ketimine reductase. It catalyzes the NAD(P)H-dependent reduction of the imine double bond of cyclic ketimines[6]. The reaction is reversible, but under physiological conditions, the equilibrium heavily favors the reduction to thiomorpholine-3-carboxylate[2].
The causality behind this specific enzymatic interaction lies in the active site architecture of CRYM, which utilizes an arginine residue as a proton donor to polarize the ketimine bond, facilitating the stereospecific transfer of a hydride from NAD(P)H[2].
Figure 1: Enzymatic interconversion catalyzed by thiomorpholine-carboxylate dehydrogenase (CRYM).
Experimental Workflows: Synthesis, Assay, and Detection
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify extraction efficiency, prevent degradation, and ensure quantitative accuracy.
Protocol 1: Enzymatic Assay for Ketimine Reductase Activity
This protocol measures the reduction of 3,4-dehydrothiomorpholine-3-carboxylate by monitoring the depletion of NADH at 340 nm.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 7.2). Causality: A near-neutral pH mimics physiological conditions while preventing base-catalyzed hydrolysis of the ketimine substrate.
-
Reagent Assembly: In a UV-compatible quartz cuvette, combine 800 µL of buffer, 50 µL of 2 mM NADH, and 50 µL of purified CRYM enzyme (approx. 1 µg/µL).
-
Baseline Establishment (Self-Validation): Monitor absorbance at 340 nm for 2 minutes prior to substrate addition. Causality: This rules out background NADH oxidation by contaminating oxidases.
-
Reaction Initiation: Add 100 µL of 10 mM 3,4-dehydrothiomorpholine-3-carboxylate (freshly prepared in cold buffer) to initiate the reaction[7].
-
Kinetic Monitoring: Record the decrease in absorbance at 340 nm over 5 minutes. Calculate the specific activity using the molar extinction coefficient of NADH ( ϵ=6220 M−1cm−1 ).
Protocol 2: LC-MS/MS Quantification from Biological Matrices
Due to its high polarity (TPSA = 77.8 Ų) and potential for aqueous instability, reversed-phase (C18) chromatography is inadequate. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | ZIC-pHILIC (150 x 2.1 mm, 5 µm) | Retains highly polar carboxylates and imines. |
| Mobile Phase A | 20 mM Ammonium Carbonate (pH 9.0) | Maintains the carboxylate in an ionized state. |
| Mobile Phase B | 100% Acetonitrile | Drives HILIC partitioning. |
| Ionization Mode | ESI Positive | Generates stable [M+H]⁺ at m/z 146.0[3]. |
| Transitions (MRM) | 146.0 → 100.1 (Quant), 146.0 → 73.0 (Qual) | Ensures high specificity against isobaric background. |
Step-by-Step Methodology:
-
Sample Quenching: Rapidly quench 100 µL of biological sample (e.g., cell lysate) by adding 400 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 80:20 v/v). Causality: Instantly denatures enzymes to freeze metabolism and precipitates proteins.
-
Internal Standard Addition (Self-Validation): Spike the sample with 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled analog) at a known concentration. Causality: Normalizes for matrix effects and variations in extraction recovery.
-
Extraction & Centrifugation: Vortex for 2 minutes at 4°C, then centrifuge at 15,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial. Do not evaporate to dryness. Causality: Evaporation can lead to the degradation of the fragile ketimine ring.
-
LC-MS/MS Acquisition: Inject 2 µL onto the HILIC column. Run a gradient from 80% B to 20% B over 10 minutes.
-
System Suitability (Self-Validation): Inject a solvent blank immediately after the highest calibration standard. Causality: Validates the absence of column carryover, ensuring the trustworthiness of subsequent low-concentration sample runs.
Figure 2: Self-validating analytical workflow for the LC-MS/MS quantification of cyclic ketimines.
Conclusion
The structural nuances of 3,4-dehydrothiomorpholine-3-carboxylate—specifically its reactive ketimine bond and polar nature—demand rigorous, causality-driven experimental design. By leveraging specific enzymatic assays utilizing CRYM and tailored HILIC-MS/MS workflows, researchers can accurately profile this metabolite, ensuring high scientific integrity and reproducible data in sulfur amino acid research.
References
-
PubChem: 3,4-Dehydrothiomorpholine-3-carboxylate (CID 20977943). National Institutes of Health (NIH). Available at:[Link]
-
PubChemLite: 3,4-dehydrothiomorpholine-3-carboxylate (C5H7NO2S) Structural Information and Predicted CCS. Université du Luxembourg. Available at: [Link]
-
KEGG COMPOUND: C04445 - 3,4-Dehydrothiomorpholine-3-carboxylate. Genome.jp. Available at: [Link]
-
Wikipedia: Thiomorpholine-carboxylate dehydrogenase (EC 1.5.1.25). Wikimedia Foundation. Available at: [Link]
-
UniProtKB: CRYM - Ketimine reductase mu-crystallin - Homo sapiens (Human). UniProt. Available at:[Link]
-
BRENDA Enzyme Database: Information on EC 1.5.1.25 - thiomorpholine-carboxylate dehydrogenase. BRENDA. Available at:[Link]
-
IUBMB Enzyme Nomenclature: EC 1.5.1.25. Queen Mary University of London. Available at:[Link]
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- 3. PubChemLite - 3,4-dehydrothiomorpholine-3-carboxylate (C5H7NO2S) [pubchemlite.lcsb.uni.lu]
- 4. Thiomorpholine-carboxylate dehydrogenase - Wikipedia [en.wikipedia.org]
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- 7. EC 1.5.1.25 [iubmb.qmul.ac.uk]
A Technical Guide to the Spectroscopic Characterization of Thiomorpholine-3-carboxylate
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the heterocyclic scaffold of thiomorpholine and its derivatives stands out for its versatile pharmacological profile. Thiomorpholine-3-carboxylate, a key building block, is integral to the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectroscopic data of thiomorpholine-3-carboxylate, offering field-proven insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify, characterize, and employ this vital synthetic intermediate.
The Thiomorpholine-3-carboxylate Scaffold: A Structural Overview
Thiomorpholine-3-carboxylic acid is a saturated heterocyclic compound featuring a six-membered ring containing both a sulfur and a nitrogen atom, with a carboxylic acid group at the 3-position.[1][2] This structure bestows upon it a unique combination of chemical properties, making it a valuable synthon in medicinal chemistry. Its presence has been identified in natural sources, including human urine, highlighting its relevance in biological systems.[3]
The molecule's structure allows for a variety of chemical modifications, which can be leveraged to modulate its biological activity, solubility, and stability. A comprehensive understanding of its spectroscopic signature is the first step toward unlocking its full potential in synthetic applications.
Caption: Molecular structure of thiomorpholine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For thiomorpholine-3-carboxylate, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of the thiomorpholine ring system is influenced by the chair conformation it typically adopts. This leads to distinct signals for axial and equatorial protons. The presence of the electronegative nitrogen and sulfur atoms, along with the carboxylic acid group, further influences the chemical shifts.
Expected ¹H NMR Spectral Features:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-3 | ~3.5 - 4.0 | dd | ~10, ~4 | Methine proton alpha to both the carboxylic acid and nitrogen, expected to be deshielded. |
| H-2 (axial & equatorial) | ~3.0 - 3.5 | m | - | Methylene protons adjacent to nitrogen, showing complex splitting due to geminal and vicinal coupling. |
| H-5 (axial & equatorial) | ~2.8 - 3.2 | m | - | Methylene protons adjacent to nitrogen. |
| H-6 (axial & equatorial) | ~2.5 - 2.9 | m | - | Methylene protons adjacent to sulfur, generally upfield compared to those next to nitrogen. |
| N-H | Broad singlet | - | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| COOH | Broad singlet | - | - | Exchangeable proton, typically observed at a downfield chemical shift (>10 ppm). |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of thiomorpholine-3-carboxylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the zwitterionic nature of the compound influences its solubility.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the presence of four distinct methylene groups and one methine carbon in the ring, five signals are expected for the thiomorpholine core, in addition to the carboxyl carbon.
Expected ¹³C NMR Spectral Features:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C=O | ~170 - 180 | Carboxylic acid carbonyl carbon, characteristically downfield. |
| C-3 | ~55 - 65 | Methine carbon alpha to nitrogen and the carboxyl group. |
| C-2 | ~45 - 55 | Methylene carbon adjacent to nitrogen. |
| C-5 | ~45 - 55 | Methylene carbon adjacent to nitrogen. |
| C-6 | ~25 - 35 | Methylene carbon adjacent to sulfur, shielded relative to the carbons adjacent to nitrogen. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent signal.
Caption: General workflow for NMR analysis of thiomorpholine-3-carboxylate.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of thiomorpholine-3-carboxylate will be dominated by absorptions corresponding to the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the secondary amine, and C-H stretches of the aliphatic ring.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Very broad absorption due to hydrogen bonding, often overlapping with C-H stretches. |
| N-H (Secondary Amine) | 3350 - 3310 | Medium | Typically a sharp to medium-width peak, may be obscured by the broad O-H stretch. |
| C-H (Aliphatic) | 2950 - 2850 | Medium | Absorptions from the methylene groups of the ring. |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong | Intense absorption characteristic of a saturated carboxylic acid. |
| C-N Stretch | 1250 - 1020 | Medium | Absorption associated with the amine functionality. |
| C-S Stretch | 800 - 600 | Weak to Medium | Generally weak and can be difficult to assign definitively. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For thiomorpholine-3-carboxylate, with a molecular formula of C₅H₉NO₂S, the expected exact mass is approximately 147.0354 amu.[6]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
Key Fragmentation Pathways:
-
Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 102.
-
Decarboxylation: Loss of CO₂ (44 Da) would result in a fragment at m/z 103.
-
Ring cleavage: Fragmentation of the thiomorpholine ring can lead to a variety of smaller fragment ions.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion (for liquid samples) or through a gas or liquid chromatograph (GC-MS or LC-MS). For a non-volatile compound like thiomorpholine-3-carboxylate, LC-MS with electrospray ionization (ESI) is a suitable technique.
-
Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. Both positive ([M+H]⁺ at m/z 148) and negative ([M-H]⁻ at m/z 146) ion modes can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Predicted major fragmentation pathways for thiomorpholine-3-carboxylate in EI-MS.
Synthesis and Characterization in Practice
The synthesis of thiomorpholine-3-carboxylic acid and its derivatives is well-documented, often starting from cysteine.[7] The spectroscopic techniques detailed in this guide are crucial for monitoring the progress of the synthesis and for confirming the structure and purity of the final product.
For instance, in a synthetic route, the disappearance of the thiol S-H stretch in the IR spectrum of the starting material and the appearance of the characteristic thiomorpholine ring signals in the NMR spectra would indicate successful cyclization.
Conclusion: A Foundation for Innovation
The spectroscopic characterization of thiomorpholine-3-carboxylate provides a detailed fingerprint of this important synthetic building block. A comprehensive understanding of its NMR, IR, and MS data is not merely an academic exercise; it is a prerequisite for its effective application in the synthesis of novel compounds with potential therapeutic value. This guide has provided a framework for interpreting the spectroscopic data of thiomorpholine-3-carboxylate, grounded in established principles and supported by available literature. By mastering these analytical techniques, researchers can accelerate the pace of discovery and innovation in the ever-evolving field of drug development.
References
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ResearchGate. a. 1 H NMR spectrum of thiomorpholine derivative. Available at: [Link]
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- Plaček, L., & Krchňák, V. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
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PubChemLite. Thiomorpholine-3-carboxylic acid (C5H9NO2S). Available at: [Link]
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Amazon Web Services. Supporting Information Synthesis and Purification of Silver Nanowires to Make Conducting Films with a Transmittance of 99%. Available at: [Link]
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ResearchGate. Elucidating the Role of Antisolvents on the Surface Chemistry and Optoelectronic Properties of CsPbBr x I 3-x Perovskite Nanocrystals. Available at: [Link]
-
National Center for Biotechnology Information. Colloidal-ALD-Grown Metal Oxide Shells Enable the Synthesis of Photoactive Ligand/Nanocrystal Composite Materials. Available at: [Link]
-
Doc Brown's Chemistry. INDEX of 13C NMR spectra of organic compounds. Available at: [Link]
-
National Science Foundation. Ligand-mediated synthesis of chemically tailored two-dimensional all-inorganic perovskite nanoplatelets under ambient conditions. Available at: [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Ligand-Assisted Solid Phase Synthesis of Mixed-Halide Perovskite Nanocrystals for Color-Pure and Effic. Available at: [Link]
-
University of Rochester. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]
Sources
- 1. Thiomorpholine-3-carboxylic acid 95 20960-92-3 [sigmaaldrich.com]
- 2. CAS 20960-92-3: 3-Thiomorpholinecarboxylic acid [cymitquimica.com]
- 3. Sci-Hub. Identification of 1,4‐thiomorpholine‐3‐carboxylic acid (TMA) in normal human urine / FEBS Letters, 1989 [sci-hub.box]
- 4. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Chemical Synthesis Protocols for Thiomorpholine Derivatives: From Batch to Continuous Flow Photochemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and scalable synthesis of thiomorpholine scaffolds.
Introduction & Strategic Retrosynthetic Analysis
The thiomorpholine moiety is a privileged, versatile heterocyclic scaffold extensively utilized in modern drug discovery. Acting as a highly effective bioisostere for morpholine and piperidine, it is a critical structural element in numerous active pharmaceutical ingredients (APIs). A prominent example is the oxazolidinone antibiotic sutezolid, which is currently advancing through clinical trials as a superior replacement for linezolid in the treatment of multidrug-resistant tuberculosis 1[1].
Historically, the batch synthesis of the unsubstituted thiomorpholine core relied on hazardous reagents and harsh conditions. Traditional routes involved the transformation of diethanolamine via a highly toxic amino-mustard intermediate followed by cyclization with sodium sulfide, or the reduction of thiomorpholin-3-one using highly reactive lithium aluminum hydride2[2]. These routes are atom-inefficient, environmentally detrimental, and pose severe safety risks during scale-up.
To address these bottlenecks, modern synthetic chemistry has pivoted toward two distinct, highly efficient paradigms:
-
Continuous Flow Photochemistry: For the scalable, atom-economical synthesis of the unsubstituted core.
-
Multicomponent Cascade Reactions (MCRs): For the rapid, single-step assembly of highly functionalized thiomorpholine derivatives.
Fig 1. Evolution of thiomorpholine synthesis from traditional batch to modern flow/cascade methods.
Protocol A: Telescoped Continuous Flow Photochemical Synthesis
Target: Unsubstituted Thiomorpholine Core Reference Standard: 3[3]
Rationale & Causality
This protocol leverages a photochemical thiol-ene "click" reaction between cysteamine hydrochloride and vinyl chloride (VC). Operating in a telescoped continuous flow system fundamentally mitigates the hazards of handling gaseous VC and the highly reactive half-mustard intermediate by restricting their presence to small, contained reactor volumes 4[4].
-
Photocatalyst Selection: 9-Fluorenone (9-FL) is utilized instead of expensive ruthenium or iridium transition metal complexes. 9-FL efficiently initiates the free-radical mechanism under UV/Vis irradiation while ensuring the process remains cost-competitive for bulk API manufacturing[2][3].
-
Base Selection for Cyclization: While triethylamine (Et₃N) is commonly used for batch cyclizations, it generates insoluble hydrochloride salts that cause catastrophic reactor fouling (clogging) in continuous flow microreactors. Substituting Et₃N with N,N-diisopropylethylamine (DIPEA) is a critical operational choice; DIPEA salts remain completely soluble in the methanolic stream, enabling uninterrupted continuous operation[2][3].
Step-by-Step Methodology
-
Feed Solution Preparation:
-
Feed A: Dissolve cysteamine hydrochloride (4.0 M) and 9-fluorenone (0.1–0.5 mol %) in methanol. Add diphenyl ether (0.1 M) as an internal standard for real-time NMR monitoring. Sonicate to ensure complete dissolution.
-
Feed B: Pure vinyl chloride (VC) gas, regulated via a mass flow controller.
-
Feed C: Neat DIPEA (2.0 equivalents relative to cysteamine).
-
-
Photochemical Thiol-Ene Reaction:
-
Pump Feed A and Feed B into a transparent fluoropolymer (FEP) tubing reactor coiled around a UV/Vis LED cylinder (thermostatted to 20 °C).
-
Self-Validation Checkpoint 1: Collect a 50 µL aliquot post-photoreactor. Perform rapid ¹H NMR. The complete disappearance of VC olefinic protons and the presence of the half-mustard intermediate confirms quantitative thiol-ene conversion before base introduction[2].
-
-
Telescoped Thermal Cyclization:
-
Isolation:
-
Collect the effluent, concentrate under reduced pressure to remove methanol, and isolate the pure thiomorpholine via fractional distillation. Expected overall isolated yield is ~54% (NMR yield ~84%)[2].
-
Fig 2. Telescoped continuous flow setup for photochemical thiol-ene and subsequent cyclization.
Protocol B: Copper-Catalyzed Multicomponent Synthesis
Target: Highly Substituted Thiomorpholine Derivatives Reference Standard: 5[5]
Rationale & Causality
For fragment-based drug discovery programs requiring decorated thiomorpholines, multicomponent reactions (MCRs) offer unparalleled rapid generation of structural complexity. This protocol utilizes a three-component coupling between terminal alkynes, isothiocyanates, and aziridines.
-
Solvent Activation: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is strictly required as the solvent. HFIP acts as a strong hydrogen-bond donor, activating the strained aziridine ring toward nucleophilic attack without the need for aggressive Lewis acids[5].
-
Catalyst Dynamics: Copper iodide (CuI) outperforms other transition metals (including silver and gold) by rapidly forming a reactive copper acetylide species. This species seamlessly inserts into the isothiocyanate to form an anionic intermediate that subsequently opens the activated aziridine to trigger the final ring closure[5].
Step-by-Step Methodology
-
Reaction Assembly:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the terminal alkyne (1.0 mmol), isothiocyanate (1.0 mmol), and aziridine (1.2 mmol).
-
Add CuI (10 mol %) as the catalyst.
-
Suspend the mixture in HFIP (0.5 M concentration).
-
-
Cascade Annulation:
-
Stir the reaction mixture at room temperature for 12–24 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The consumption of the isothiocyanate (visualized via UV at 254 nm) and the appearance of a lower Rf spot (ninhydrin-positive for the newly formed tertiary amine) validates the cascade cyclization.
-
-
Workup and Purification:
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NH₄Cl to remove copper residues.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the highly substituted thiomorpholine derivative[5].
-
Quantitative Method Comparison
| Synthesis Strategy | Target Scaffold | Key Reagents & Catalysts | Residence / Reaction Time | Typical Yield | Safety & Green Chemistry Profile |
| Traditional Batch | Unsubstituted Core | Diethanolamine, Na₂S, Mustard Gas Intermediates | > 24 hours | 44–81% | Poor: Highly toxic intermediates, difficult and dangerous scale-up. |
| Photochemical Flow | Unsubstituted Core | Cysteamine HCl, Vinyl Chloride, 9-FL, DIPEA | 40 minutes | 54% (Isolated) | Excellent: Atom-economical, safe handling of toxic gases, metal-free. |
| Cu-Catalyzed MCR | Substituted Derivatives | Alkynes, Isothiocyanates, Aziridines, CuI, HFIP | 12–24 hours | Variable | Good: Rapid generation of complexity, room temperature operation. |
References
-
Copper Catalyzed Synthesis of Thiomorpholine Derivatives: A New Entry of Multicomponent Reaction Between Terminal Alkynes, Isothiocyanates, and Aziridines. Synfacts / J. Heterocycl. Chem.5
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC / NIH.2
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Organic Process Research & Development.3
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.1
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.4
Sources
Executive Summary & Chemical Context
1,4-Thiomorpholine-3-carboxylic acid (TMA) is a versatile cyclic sulfur-containing amino acid derivative. In biological systems, it is a key downstream metabolite of cysteamine, formed via the enzymatic reduction of S-(2-aminoethyl)-L-cysteine ketimine (AECK)[1]. In synthetic and medicinal chemistry, TMA and its derivatives (such as tert-butyl thiomorpholine-3-carboxylate) serve as critical building blocks for pharmaceuticals, including PI3K inhibitors and agrochemicals[2],[3].
Despite its significance, the chromatographic analysis of TMA presents distinct challenges. With a molecular weight of 147.2 g/mol and a highly polar, zwitterionic structure, underivatized TMA exhibits poor retention on standard reversed-phase (C18) columns[2]. Furthermore, the absence of a conjugated π -electron system renders traditional UV detection at 254 nm ineffective, necessitating alternative detection modalities such as Mass Spectrometry (MS) or Coulometric Electrochemical Detection (ECD)[1].
This application note provides field-proven, self-validating protocols for the robust quantification of TMA and related cyclic sulfur ketimines, detailing the causality behind every chromatographic and detection choice.
Fig 1. Biosynthetic pathway of 1,4-thiomorpholine-3-carboxylate from cysteamine.
Analytical Challenges & Methodological Rationale
As a Senior Application Scientist, I approach the analysis of TMA by addressing its fundamental physicochemical properties rather than relying on generic screening gradients.
Overcoming Retention Failure: The Case for HILIC
At physiological pH, TMA is a zwitterion (carboxylate pKa≈2.0 , secondary amine pKa≈8.5 ). In standard reversed-phase liquid chromatography (RPLC), highly polar zwitterions elute in the void volume ( t0 ), leading to severe matrix suppression during LC-MS analysis. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice for underivatized TMA. By utilizing a high-organic mobile phase (e.g., 90% Acetonitrile), a water-enriched layer is immobilized on the polar stationary phase. TMA partitions into this aqueous layer, providing excellent retention. Lowering the mobile phase pH to 3.0 with formic acid ensures the carboxylate is partially protonated while the amine remains fully protonated, yielding a net positive charge ideal for ESI+ MS detection.
Detection Modalities: Why UV is Insufficient
TMA lacks a chromophore. While low-UV monitoring (205–210 nm) is sometimes used for high-purity synthetic intermediates[3], it is highly susceptible to baseline drift from mobile phase absorbance and matrix interferences. The Solutions:
-
Coulometric Electrochemical Detection (ECD): The sulfur atom and secondary amine in the thiomorpholine ring are electroactive. Coulometric ECD applies a potential across a porous graphite electrode, oxidizing the analyte with near 100% efficiency. This provides exceptional sensitivity for sulfur-containing metabolites like TMA and AECK without pre-column derivatization[1].
-
Tandem Mass Spectrometry (LC-MS/MS): For biological matrices, ESI-MS/MS provides absolute structural specificity, differentiating TMA from autoxidation artifacts like thiomorpholine-3-carboxylic acid-S-oxide (chondrine)[4].
Fig 2. Self-validating analytical workflow for trace TMA quantification.
Experimental Protocols
Protocol A: LC-MS/MS (HILIC) for Trace Analysis in Biological Matrices
This protocol is designed for the high-throughput, highly specific quantification of TMA in plasma or tissue homogenates.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of biological sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing 100 ng/mL of Internal Standard (e.g., isotopically labeled TMA or a structural analog). Causality: The 3:1 organic-to-aqueous ratio precipitates proteins while perfectly matching the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Table 1: HILIC Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Rationale |
|---|---|---|---|
| 0.0 | 10 | 90 | High organic promotes initial partitioning into the stationary aqueous layer. |
| 1.0 | 10 | 90 | Isocratic hold to focus the analyte band. |
| 5.0 | 40 | 60 | Linear gradient to elute strongly retained polar analytes. |
| 6.0 | 40 | 60 | Wash step to remove matrix components. |
| 6.1 | 10 | 90 | Return to initial conditions. |
| 10.0 | 10 | 90 | Column re-equilibration (Critical for HILIC reproducibility). |
Step 3: MS/MS Detection Parameters Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 2: MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|
| TMA | 148.0 [M+H]+ | 102.0 (Loss of HCOOH) | 15 | | TMA | 148.0 [M+H]+ | 74.0 (Ring cleavage) | 25 |
Protocol B: HPLC-Coulometric Detection for Synthetic Quality Control
For laboratories synthesizing TMA or its derivatives (e.g., via telescoped photochemical thiol-ene reactions[5]), LC-MS may be unnecessary. Coulometric detection provides a robust, cost-effective alternative[1].
Step 1: Chromatographic Separation
-
Column: Mixed-mode C18/Cation-exchange column (150 x 4.6 mm, 5 µm). Causality: The embedded cation-exchange groups retain the protonated secondary amine of TMA without requiring ion-pairing reagents, which are notorious for degrading column lifetimes.
-
Isocratic Mobile Phase: 50 mM Sodium Phosphate Buffer (pH 3.0) / Methanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
Step 2: Coulometric Detection
-
Detector: Multi-channel coulometric electrochemical detector.
-
Analytical Cell Potential: Set the screening electrode (E1) to +300 mV (to oxidize easily oxidizable interferences without affecting TMA) and the analytical electrode (E2) to +750 mV to fully oxidize the thiomorpholine sulfur atom.
System Suitability & Self-Validation Criteria
A trustworthy protocol must be self-validating. Before analyzing unknown samples, the system must pass the following System Suitability Test (SST) using a 1 µg/mL TMA standard:
Table 3: System Suitability Acceptance Criteria | Parameter | Acceptance Limit | Corrective Action if Failed | | :--- | :--- | :--- | | Retention Time RSD (n=5) | ≤2.0% | For HILIC: Extend re-equilibration time. Check mobile phase preparation. | | Peak Tailing Factor ( Tf ) | 0.8−1.5 | Replace column inlet frit or prepare fresh mobile phase (buffer depletion). | | Signal-to-Noise (S/N) at LLOQ| ≥10:1 | Clean MS ion source or polish the ECD analytical cell. |
References
-
Cooper AJL, et al. Measurement of sulfur-containing compounds involved in the metabolism and transport of cysteamine and cystamine. Regional differences in cerebral metabolism. PMC.[1] URL: [Link]
-
Pecci L, et al. The oxidation of sulfur containing cyclic ketimines: The sulfoxide is the main product of S-aminoethyl-cysteine ketimine autoxidation. PubMed.[4] URL: [Link]
-
Cavallini's Old School (Review). Chemistry of Outlandish Natural Products Belonging to Sulfur Metabolism: Unrevealed Green Syntheses and Separation Strategies. MDPI Separations.[6] URL: [Link]
-
ACS Combinatorial Science. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.[3] URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The oxidation of sulfur containing cyclic ketimines The sulfoxide is the main product of S-aminoethyl-cysteine ketimine autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry of Outlandish Natural Products Belonging to Sulfur Metabolism: Unrevealed Green Syntheses and Separation Strategies from the Cavallini’s Old School [mdpi.com]
Application Note: Synthesis and Purification Techniques for 3,4-Dehydrothiomorpholine-3-Carboxylate
Abstract & Mechanistic Context
3,4-Dehydrothiomorpholine-3-carboxylate (also known as thialysine ketimine or 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid) is a highly reactive, sulfur-containing cyclic intermediate[1]. In biological systems, it acts as a potent D-amino acid oxidase inhibitor, a transnitrosation agent, and a direct precursor to the antioxidant aminoethylcysteine ketimine decarboxylated dimer (AECK-DD)[2].
Because the ketimine (imine) bond is thermodynamically unstable at neutral or basic pH, the molecule is highly susceptible to spontaneous dimerization and decarboxylation. Therefore, isolating this compound requires stringent kinetic control, specific solvent environments, and specialized purification techniques to prevent it from falling into its thermodynamic sink (AECK-DD).
Reaction Causality and Solvent Selection
The most efficient preparative route for 3,4-dehydrothiomorpholine-3-carboxylate relies on the condensation of cysteamine with bromopyruvic acid, a method pioneered by the Cavallini school[3].
The Causality of Glacial Acetic Acid: The choice of glacial acetic acid as the primary reaction solvent is not arbitrary; it serves a dual mechanistic purpose:
-
Acid Catalysis: It promotes the rapid dehydration of the intermediate carbinolamine, driving the equilibrium toward Schiff base (imine) formation.
-
Kinetic Trapping: The low pH environment protonates the resulting ketimine nitrogen. This positive charge repels nucleophilic attack from adjacent molecules, kinetically trapping the monomer and preventing spontaneous decarboxylative dimerization[4].
Alternatively, enzymatic generation utilizes L-amino acid oxidase to selectively oxidize L-thiomorpholine-3-carboxylic acid (L-TMC)[5]. This biocatalytic route avoids harsh halogens but requires rapid protein precipitation and acidic chromatography to isolate the unstable imine.
Physicochemical & Chromatographic Profile
To successfully purify and analyze the compound, its physicochemical boundaries must be strictly respected during all handling steps.
| Property | Value | Analytical & Purification Significance |
| Molecular Formula | C5H7NO2S | Identifiable via high-resolution MS. |
| Exact Mass | 145.02 Da | Target m/z for LC-MS (ESI+) is 146.03[M+H]+. |
| UV Absorbance Max | ~300 nm | Allows real-time, non-destructive monitoring of the imine bond during HPLC[5]. |
| Chemical Stability | Unstable at pH > 7 | Requires acidic mobile phases (e.g., 0.1% Formic Acid) during all chromatographic steps. |
| Redox Reactivity | Readily reduced | Quenched by NaBH₄; used as an orthogonal validation test[5]. |
Purification Workflow Visualization
Workflow for the chemical synthesis and purification of thialysine ketimine.
Experimental Protocols: Self-Validating Systems
Protocol A: Glacial Acetic Acid Precipitation (Preparative Scale)
This protocol leverages differential solubility to achieve high purity without the need for liquid chromatography, making it ideal for scaling up[3].
Step 1: Dissolve 1.2 mmol (200 mg) of bromopyruvic acid in 2 mL of glacial acetic acid in a glass scintillation vial. Step 2: Slowly add 1.2 mmol (136 mg) of cysteamine hydrochloride under continuous magnetic stirring.
-
Causality Note: Strict equimolar stoichiometry prevents unreacted bromopyruvic acid from acting as an unwanted alkylating agent during the subsequent purification steps. Step 3: Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Checkpoint: The reaction mixture will initially form a yellow, sticky intermediate. Within 30 minutes, this must transition into a dense, white crystalline precipitate. If the precipitate remains yellow after 1 hour, it indicates premature dimerization to AECK-DD; the batch should be discarded. Step 4: Isolate the precipitate via vacuum filtration (using a sintered glass funnel) and wash sequentially with three 1 mL volumes of ice-cold (4 °C) acidic water (pH 2.0, adjusted with HCl).
-
Causality Note: Cold acidic water removes unreacted precursors while maintaining the protonation state of the ketimine, preventing hydrolytic ring-opening. Step 5: Dry the white crystals thoroughly under a vacuum desiccator in the dark.
Protocol B: Enzymatic Bioactivation and RP-HPLC Isolation (Analytical Scale)
Used for generating the compound under biological conditions to study metabolic pathways[5].
Step 1: Incubate 5 mM L-thiomorpholine-3-carboxylic acid (L-TMC) with 0.5 U/mL purified L-amino acid oxidase in 50 mM sodium phosphate buffer (pH 7.4) at 37 °C. Step 2: Monitor the reaction spectrophotometrically.
-
Self-Validation Checkpoint: Continuously measure absorbance at 300 nm. The reaction is complete when the A300 plateaus. To validate that the signal is exclusively from the target imine, extract a 10 µL aliquot and add 1 mM sodium borohydride; the A300 signal must immediately quench (drop to baseline), confirming the reduction of the imine bond[5]. Step 3: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme. Centrifuge at 10,000 × g for 10 minutes at 4 °C. Step 4: Inject the supernatant onto a preparative C18 Reversed-Phase HPLC column.
-
Causality Note: You must use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. The acidic modifier is non-negotiable; omitting it will cause the ketimine to dimerize on the column, resulting in split peaks or total loss of the target analyte.
Analytical Verification
To confirm the structural integrity of the purified 3,4-dehydrothiomorpholine-3-carboxylate, standard GC-MS cannot be used directly due to the thermal degradation of the imine bond. Instead, derivatization to a tert-butyldimethylsilyl ester is required prior to injection[5]. For routine purity checks, LC-MS (ESI+) paired with UV-Vis spectrophotometry (monitoring the 300 nm peak) provides the most reliable, non-destructive orthogonal validation.
References
- Source: MDPI (Molecules)
- Title: Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid Source: PubMed - NIH URL
- Title: Stable-isotope GC-MS/MS determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples Source: PMC - NIH URL
- Title: 3,4-Dehydrothiomorpholine-3-carboxylate Source: PubChem URL
Sources
- 1. 3,4-Dehydrothiomorpholine-3-carboxylate | C5H6NO2S- | CID 20977943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3,4-Dehydrothiomorpholine-3-carboxylate as a Pivotal Chiral Building Block in Drug Discovery
Executive Summary & Mechanistic Rationale
The integration of non-natural amino acids and conformationally restricted heterocycles is a cornerstone of modern peptidomimetic design and targeted drug discovery. Among these, 3,4-dehydrothiomorpholine-3-carboxylate (DHTMC) [1] has emerged as a highly versatile, prochiral intermediate.
By featuring a six-membered ring containing both nitrogen and sulfur, thiomorpholine derivatives offer unique metabolic stability, distinct hydrogen-bonding profiles, and enhanced lipophilicity compared to their morpholine or piperidine counterparts[2]. The strategic advantage of utilizing the dehydro (imine/enamine) intermediate lies in its utility as a late-stage divergence point. Rather than carrying sensitive stereocenters through complex, multi-step syntheses, chemists can install the rigid scaffold first and subsequently subject the C=N double bond to highly stereoselective reduction—either via biocatalysis or polymer-supported chemical reduction—to yield enantiopure (R)- or (S)-thiomorpholine-3-carboxylic acids[3],[4]. These chiral end-products are critical in the formulation of neurological therapeutics, kinase inhibitors, and advanced agrochemicals[5].
Pathway Visualization: Divergent Stereoselective Reduction
The following workflow illustrates the mechanistic divergence of DHTMC into specialized chiral building blocks based on the chosen reduction methodology.
Workflow detailing the stereoselective reduction of DHTMC into chiral building blocks.
Experimental Protocols
As an Application Scientist, ensuring reproducibility and mechanistic transparency is paramount. The following protocols detail two distinct approaches to reducing DHTMC, each embedded with self-validating controls to ensure data integrity.
Protocol A: Enzymatic Asymmetric Reduction (Biocatalytic)
This protocol utilizes NAD(P)H-dependent reductases to achieve absolute enantiocontrol. The enzymatic reduction relies on the stereospecific hydride transfer from NAD(P)H to the C=N double bond of the dehydro-ring[4]. The chiral pocket of the enzyme strictly dictates the facial attack, yielding >99% enantiomeric excess (ee).
Materials:
-
Substrate: 3,4-dehydrothiomorpholine-3-carboxylate (50 mM)
-
Enzyme: Specific Ketimine Reductase (20 U/mL)
-
Cofactor System: NADP+ (1 mM), D-glucose (100 mM), Glucose Dehydrogenase (GDH, 10 U/mL)
-
Buffer: 100 mM Potassium phosphate buffer (pH 7.5)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer and adjust the pH to exactly 7.5. Causality: Deviations in pH can denature the reductase or alter the protonation state of the imine substrate, drastically reducing catalytic efficiency.
-
Substrate Dissolution: Dissolve the DHTMC substrate to a final concentration of 50 mM in the buffer.
-
Cofactor Recycling Setup: Add 1 mM NADP+ and 100 mM D-glucose to the solution, followed by 10 U/mL of GDH. Causality: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH. This drives the thermodynamic equilibrium forward and prevents the need for stoichiometric amounts of the expensive NADPH cofactor.
-
Reaction Initiation: Add 20 U/mL of the chosen Ketimine Reductase.
-
Incubation: Incubate the mixture at 30°C for 24 hours under gentle agitation (200 rpm).
-
Self-Validation/Control: CRITICAL STEP. Run a parallel reaction omitting the Ketimine Reductase. Analyze both via chiral HPLC. The negative control must show 0% conversion. This validates that the reduction is strictly enzyme-mediated and not an artifact of background chemical reduction by the buffer or glucose.
Protocol B: Stereoselective Polymer-Supported Chemical Reduction
This protocol is adapted from combinatorial chemistry workflows where the dehydro-intermediate is bound to a resin[3]. Cleavage and reduction occur simultaneously. Trifluoroacetic acid (TFA) mediates the cleavage from the resin and promotes the formation of a highly reactive cyclic iminium intermediate. Triethylsilane (TES) acts as a bulky, nucleophilic hydride donor. The pre-existing stereocenters on the resin-bound substrate direct the incoming hydride from the least sterically hindered face.
Materials:
-
Substrate: Resin-bound 3,4-dehydrothiomorpholine derivative
-
Reagents: Trifluoroacetic acid (TFA), Triethylsilane (TES), Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Swelling: Suspend 100 mg of the functionalized resin in 2 mL of anhydrous DCM for 30 minutes. Causality: Proper swelling exposes the internal binding sites of the polymer matrix, ensuring uniform reagent access and preventing truncated reactions.
-
Cocktail Preparation: Prepare a fresh cleavage/reduction cocktail consisting of 50% TFA, 40% DCM, and 10% TES (v/v/v).
-
Cleavage and Reduction: Add 3 mL of the cocktail to the swollen resin. Agitate gently at room temperature for 24 hours. Causality: The strong acid (TFA) generates the iminium ion, making the carbon highly electrophilic and susceptible to the hydride transfer from the silane (TES).
-
Filtration and Washing: Filter the resin and wash sequentially with neat TFA (1 mL) and DCM (2 x 2 mL) to extract all cleaved products.
-
Concentration: Evaporate the combined filtrates under a stream of nitrogen or reduced pressure to yield the crude diastereomerically enriched thiomorpholine-3-carboxylic acid.
-
Self-Validation/Control: CRITICAL STEP. Perform the exact cleavage step on a separate resin batch using a cocktail devoid of TES (50% TFA in DCM). The recovery of the unreduced 3,4-dehydrothiomorpholine-3-carboxylate confirms that TES is the exclusive hydride source driving the stereoselective reduction.
Quantitative Data Summary
The choice between chemical and enzymatic reduction depends heavily on the scale, required stereopurity, and the presence of existing chiral auxiliaries. The following table summarizes the operational parameters of both methodologies.
| Parameter | Enzymatic Reduction (Biocatalysis) | Polymer-Supported Chemical Reduction |
| Active Reagents | Ketimine Reductase + NAD(P)H / GDH | Triethylsilane (TES) in Trifluoroacetic Acid (TFA) |
| Stereocontrol Mechanism | Enzyme active site geometry (Enantioselective) | Steric approach control by adjacent chiral centers (Diastereoselective) |
| Typical Stereopurity | > 99% ee | Moderate to High de (substrate dependent) |
| Solvent System | Aqueous Buffer (pH 7.5) | Dichloromethane (DCM) / TFA |
| Scalability | High (requires robust cofactor recycling) | High (ideal for automated combinatorial libraries) |
| Primary Application | Bulk synthesis of enantiopure monomers | Generation of diverse peptidomimetic libraries |
References
-
PubChem Database : 3,4-Dehydrothiomorpholine-3-carboxylate (CID 20977943). National Center for Biotechnology Information. Available at:[Link][1]
-
ACS Combinatorial Science : Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Soural et al. (2017). Available at:[Link][3]
-
KEGG BRITE Database : Enzymatic Reactions: R04339 (Thiomorpholine 3-carboxylate + NAD+ <=> 3,4-Dehydrothiomorpholine-3-carboxylate + NADH + H+). Kyoto Encyclopedia of Genes and Genomes. Available at: [Link][4]
Sources
Application Notes & Protocols: Leveraging 3,4-Dehydrothiomorpholine-3-carboxylate for the Synthesis of Novel Bicyclic Pyrazinone Antibiotic Scaffolds
Prepared by: A Senior Application Scientist
This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 3,4-dehydrothiomorpholine-3-carboxylate as a pivotal precursor in the synthesis of innovative antibiotic candidates. We will explore the synthetic rationale, provide step-by-step protocols for its preparation and subsequent elaboration, and discuss the significance of the target molecular architecture.
Introduction: The Imperative for Novel Antibiotic Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic scaffolds. Nature has often provided complex heterocyclic systems as a blueprint for potent therapeutic agents. Bicyclic pyrazinones, incorporating a thiomorpholine moiety, represent a promising, yet underexplored, class of compounds. Their rigid, three-dimensional structure offers a unique conformational presentation for interacting with bacterial targets.
The strategic precursor, 3,4-dehydrothiomorpholine-3-carboxylate, serves as a versatile and crucial building block for accessing this complex scaffold. Its inherent functionalities—a cyclic enamine, a carboxylic acid, and a thioether—provide multiple handles for controlled, sequential chemical transformations. This guide details the synthesis of this precursor and its application in constructing a core bicyclic pyrazinone structure, a foundational step in the development of a new generation of antibiotics.
Synthetic Workflow Overview
The overall strategy involves a two-stage process. First, the synthesis of the key precursor, methyl 3,4-dehydrothiomorpholine-3-carboxylate. Second, the application of this precursor in a tandem condensation-cyclization reaction to form the bicyclic pyrazinone core.
common side products in 3,4-dehydrothiomorpholine-3-carboxylate synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-dehydrothiomorpholine-3-carboxylate (commonly referred to as aminoethylcysteine ketimine or AECK).
As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when synthesizing this cyclic ketimine. AECK is a critical precursor and a naturally occurring metabolite with potent antioxidant properties. The standard synthetic route—the condensation of cysteamine and 3-bromopyruvate—appears straightforward on paper. However, due to the high reactivity of the thiol group, the pH-sensitive nature of the cyclization, and the propensity of the ketimine to undergo spontaneous decarboxylative dimerization, the reaction is prone to specific side products.
This guide provides a mechanistic troubleshooting framework to help you optimize your synthesis, minimize impurities, and isolate high-purity AECK.
Reaction Pathway & Common Side Products
Fig 1: Synthesis of 3,4-dehydrothiomorpholine-3-carboxylate (AECK) and its common side products.
Troubleshooting FAQs
Q1: Why is my product contaminated with a high-molecular-weight yellow/orange impurity? A: This is likely the Aminoethylcysteine Ketimine Decarboxylated Dimer (AECK-DD) .
-
Causality: AECK is a highly reactive cyclic imine. Under prolonged reaction times, elevated temperatures, or exposure to air, the monomer undergoes spontaneous decarboxylation and dimerization to form the tricyclic AECK-DD (1,2-3,4-5,6-7,8-octahydro-1,8a-diaza-4,6-dithiafluoren-9(8aH)-one) 1. Interestingly, this dimer is also identified as a naturally occurring antioxidant in dietary vegetables 2.
-
Solution: Quench the reaction promptly once the monomer is formed. Maintain strict temperature control (0–4 °C during addition, max room temperature for cyclization).
Q2: How do I minimize the formation of unreacted cystamine (disulfide)? A: Disulfide formation is caused by the premature oxidation of the cysteamine starting material.
-
Causality: Thiol groups are highly susceptible to oxidation by dissolved oxygen in the solvent. If oxidation occurs before the S-alkylation step, cystamine is formed, which cannot react with 3-bromopyruvate.
-
Solution: Degas all aqueous buffers and solvents with argon or nitrogen prior to use. Performing the reaction under an inert atmosphere significantly reduces disulfide byproducts.
Q3: My LC-MS shows a peak corresponding to the saturated 1,4-thiomorpholine-3-carboxylate (TMA). What happened? A: This indicates unintended reduction of the ketimine double bond.
-
Causality: The imine bond in AECK is susceptible to reduction. If trace reducing agents are present, or if disproportionation occurs during harsh workup conditions, the saturated TMA is formed 3.
-
Solution: Avoid reducing environments during purification. If TMA is your actual desired target, deliberate reduction with NaBH₄ can be employed, but for AECK, mild, non-reducing conditions are mandatory.
Q4: The cyclization is incomplete, leaving linear S-alkylated intermediates. How can I drive the reaction to completion? A: This is a pH-dependent kinetic stall.
-
Causality: The initial step is the rapid S-alkylation of cysteamine by 3-bromopyruvate to form S-(2-aminoethyl)-3-mercaptopyruvate. The subsequent intramolecular cyclization requires the primary amine to act as a nucleophile and attack the ketone. If the pH is too low (acidic), the amine is protonated (ammonium) and rendered non-nucleophilic, stalling the reaction.
-
Solution: Maintain the reaction pH strictly between 7.5 and 8.0 using a robust buffer to ensure the amine remains sufficiently deprotonated for cyclization.
Quantitative Data: LC-MS Profiling
Use the following table to identify and quantify side products during your reaction monitoring.
| Compound | Role | LC-MS m/z | Typical Unoptimized Abundance | Primary Mitigation Strategy |
| AECK | Target Product | 146.0 [M+H]⁺ | 40–50% | N/A |
| AECK-DD | Decarboxylated Dimer | 328.0 [M-H]⁻ | 15–25% | Strict temperature control; avoid prolonged reaction times. |
| Cystamine | Oxidized Starting Material | 153.0 [M+H]⁺ | 10–20% | Degas solvents; use inert atmosphere (Ar/N₂). |
| Linear S-Alkylate | Uncyclized Intermediate | 164.0 [M+H]⁺ | 10–15% | Maintain pH 7.5–8.0 to ensure amine nucleophilicity. |
| TMA | Reduced Byproduct | 148.0 [M+H]⁺ | <5% | Eliminate trace reductants; avoid harsh workups. |
Experimental Protocol: Optimized Synthesis of AECK
This protocol is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is cleared.
Step 1: Solvent Preparation & Degassing
-
Prepare a 0.1 M Potassium Phosphate buffer. Adjust the pH to 7.8.
-
Sparge the buffer with Argon for at least 30 minutes to displace dissolved oxygen.
-
Validation: Use a dissolved oxygen (DO) meter to confirm DO levels are below 0.5 mg/L before proceeding.
Step 2: S-Alkylation (0 °C)
-
Dissolve cysteamine hydrochloride (1.0 eq) in the degassed buffer under an Argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Dissolve 3-bromopyruvic acid (1.05 eq) in a minimal amount of degassed water. Add this solution dropwise to the cysteamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Validation: Perform an Ellman’s reagent (DTNB) test on a small aliquot. A clear/colorless result (negative for free thiols) confirms complete S-alkylation. Do not proceed to cyclization if the solution turns yellow.
Step 3: pH-Controlled Cyclization
-
During the dropwise addition, hydrobromic acid is generated, which will lower the pH. Monitor the pH continuously and add 1 M NaOH dropwise to maintain the pH strictly between 7.5 and 8.0.
-
Once addition is complete and thiol consumption is verified, remove the ice bath and allow the reaction to stir at room temperature (20–22 °C) for exactly 60 minutes.
-
Validation: Analyze an aliquot via LC-MS. You should observe the disappearance of the linear intermediate (m/z 164) and the dominance of the AECK peak (m/z 146).
Step 4: Isolation
-
Immediately lower the pH to 4.0 using 1 M HCl to protonate the product and halt any further dimerization.
-
Purify the mixture using cation-exchange chromatography (e.g., Dowex 50W) eluting with a dilute ammonia gradient.
-
Validation: Lyophilize the product and confirm purity via NMR or LC-MS, specifically verifying the absence of the m/z 328 dimer peak.
References
-
Tsikas, D., et al. (2012). "Stable isotope gas chromatography-tandem mass spectrometry determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples." Analytical Biochemistry.1
-
Nardini, M., Macone, A., & Matarese, R. M. (2003). "Determination of aminoethylcysteine ketimine decarboxylated dimer in human plasma and cultured cells by high-performance liquid chromatography with electrochemical detection." Journal of Chromatography B. 3
-
Macone, A., et al. (2002). "Identification of Aminoethylcysteine Ketimine Decarboxylated Dimer, a Natural Antioxidant, in Dietary Vegetables." Journal of Agricultural and Food Chemistry. 2
Sources
- 1. Stable isotope gas chromatography-tandem mass spectrometry determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of aminoethylcysteine ketimine decarboxylated dimer in human plasma and cultured cells by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 3,4-dehydrothiomorpholine-3-carboxylate in solution
Welcome to the Technical Support Center for the handling and analysis of 3,4-dehydrothiomorpholine-3-carboxylate . As a structurally complex cyclic thioether and conjugate base of 3,4-dehydrothiomorpholine-3-carboxylic acid, this metabolite is notoriously challenging to stabilize in solution. It shares structural and behavioral similarities with the endogenous brain metabolite lanthionine ketimine (1)[1].
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating experimental workflows.
Part 1: The Chemistry of Instability (Causality)
To prevent degradation, you must first understand the three primary mechanisms that destroy 3,4-dehydrothiomorpholine-3-carboxylate in solution:
-
Imine-Enamine Tautomerization: In aqueous environments, the compound exists in a dynamic equilibrium between its imine and enamine (ketenamine) forms (2)[2]. This tautomerization is highly pH-dependent and leads to peak broadening or splitting during chromatography.
-
Hydrolytic Ring-Opening: The C=N bond of the imine tautomer is highly susceptible to nucleophilic attack by water. In acidic conditions (such as standard 0.1% Formic Acid mobile phases), the ring rapidly hydrolyzes back into its linear precursors.
-
Thioether Oxidation: The sulfur atom within the thiomorpholine ring is a prime target for dissolved oxygen and reactive oxygen species (ROS), readily oxidizing into sulfoxide (+16 Da) or sulfone (+32 Da) derivatives.
Part 2: Diagnostic Q&A (Troubleshooting Guide)
Q1: Why does my LC-MS/MS peak for 3,4-dehydrothiomorpholine-3-carboxylate disappear or split into multiple peaks over a 24-hour autosampler run? A1: You are observing acid-catalyzed hydrolysis and tautomeric resolution. Standard LC-MS mobile phases often utilize 0.1% Formic Acid (pH ~2.7). Prolonged exposure to this acidic, aqueous environment in the autosampler accelerates the hydrolytic ring-opening of the imine tautomer. The "split" peaks are often the chromatographic separation of the imine and enamine forms before they fully degrade. Actionable Fix: Maintain your autosampler at strictly 4°C. Do not leave samples in acidic aqueous solutions for longer than 4 hours prior to injection.
Q2: I am observing a consistent +16 Da mass shift in my stored biological samples. What is causing this? A2: A +16 Da shift is the classic mass spectrometry signature of thioether oxidation to a sulfoxide. Biological matrices often contain trace transition metals or ROS that catalyze this oxidation during storage. Actionable Fix: Incorporate a mild, non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at 4 mM in your extraction buffers (2)[2]. Unlike DTT or beta-mercaptoethanol, TCEP does not contain sulfur, preventing isobaric interference in mass spectrometry.
Q3: How should I extract this metabolite from biological matrices (e.g., serum or cell culture) to prevent degradation during sample prep? A3: Enzymatic degradation and spontaneous hydrolysis must be quenched simultaneously. Utilizing a cold organic crash with pre-chilled (-20°C) 80% methanol is highly effective (3)[3]. The high organic content instantly denatures metabolizing enzymes while drastically lowering the water activity required for hydrolysis.
Part 3: Empirical Stability Profiles
Use the following quantitative data to plan your experimental timelines and storage conditions.
| Condition | Temperature | Estimated Half-Life (t½) | Primary Degradation Pathway |
| 100% Anhydrous DMSO (Stock) | -80°C | > 12 months | None (Stable) |
| Aqueous Buffer (pH 7.4) | 4°C | 24 - 48 hours | Slow Hydrolysis |
| Aqueous Buffer (pH 7.4) | 37°C | 2 - 4 hours | Rapid Hydrolysis |
| 0.1% Formic Acid (pH ~2.7) | 4°C | < 1 hour | Acid-Catalyzed Ring Opening |
| Biological Matrix (Plasma/Serum) | 37°C | < 30 minutes | Enzymatic & Oxidative Degradation |
Part 4: Standardized Workflows (Self-Validating Protocols)
Workflow 1: Preparation of Stable Stock and Working Solutions
Causality: Water initiates hydrolysis; ambient oxygen initiates oxidation. Removing both is critical for stock integrity.
-
Reconstitution: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Rationale: DMSO lacks nucleophilic water, entirely preventing hydrolytic ring-opening.
-
Aliquotting: Immediately divide the solution into amber, low-bind microcentrifuge tubes. Rationale: Amber tubes prevent photo-catalyzed oxidation.
-
Purging: Purge the headspace of each tube with inert Argon gas for 3 seconds before sealing. Rationale: Displaces ambient oxygen, preventing thioether oxidation.
-
Storage: Store immediately at -80°C.
-
Self-Validation Step: Run a baseline LC-MS/MS injection of the stock on Day 0. Compare the area-under-the-curve (AUC) of subsequent aliquots against this baseline. A drop of >5% indicates compromised storage protocols.
Workflow 2: Cold-Quench Extraction for LC-MS/MS Metabolomics
Causality: Biological matrices contain active enzymes and ROS that rapidly degrade the compound. Speed and temperature are your primary variables.
-
Extraction: Add 400 µL of pre-chilled (-20°C) 80% Methanol directly to 100 µL of biological sample (3)[3].
-
Precipitation: Vortex vigorously for 30 seconds, then incubate at -20°C for 60 minutes to ensure complete protein precipitation.
-
Separation: Centrifuge at 14,000 × g at 4°C for 20 minutes.
-
Stabilization: Transfer the supernatant to a fresh autosampler vial containing a final concentration of 4 mM TCEP. Rationale: TCEP reduces transiently formed sulfoxides back to the native thioether.
-
Self-Validation Step: Prepare a pooled quality control (QC) sample by combining 10 µL from every extracted sample. Inject this QC sample every 10 runs during the LC-MS sequence (4)[4]. If the peak area Relative Standard Deviation (RSD) of the QC injections exceeds 15%, it validates that on-instrument degradation is occurring, prompting immediate autosampler temperature verification.
Part 5: Pathway Visualization
The following diagram maps the logical pathways of degradation in solution and the exact intervention points for stabilization.
Degradation pathways of 3,4-dehydrothiomorpholine-3-carboxylate and stabilization strategies.
Part 6: References
-
Title: EvitaChem - Cudraflavanone A / 3,4-Dehydrothiomorpholine-3-carboxylate Properties Source: evitachem.com URL:
-
Title: Progesterone and Androstenedione Are Important Follicular Fluid Factors Regulating Porcine Oocyte Maturation Quality Source: nih.gov (PMC) URL:
-
Title: Bioinspired peptide stapling with lanthionine ketenamine esters Source: chemrxiv.org URL:
-
Title: Effects of Cadmium on Liver Function and Its Metabolomics Profile in the Guizhou Black Goat Source: mdpi.com URL:
-
Title: Proteomic Identification of Binding Partners for the Brain Metabolite Lanthionine Ketimine (LK) and Documentation of LK Effects on Microglia and Motoneuron Cell Cultures Source: jneurosci.org URL:
Sources
Technical Support Center: Navigating the Purification of Polar Thiomorpholine Derivatives
Welcome to the technical support center dedicated to the unique challenges of purifying polar thiomorpholine derivatives. As a privileged scaffold in modern medicinal chemistry, thiomorpholine and its oxidized analogues (sulfoxides, sulfones) are integral to the development of novel therapeutics.[1][2][3] However, their inherent polarity, coupled with the chemical reactivity of the heterocyclic core, frequently transforms purification from a routine procedure into a significant experimental bottleneck.
This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you, the researcher, to make informed decisions and effectively troubleshoot your purification workflows.
Section 1: Troubleshooting Guide: From Reaction Work-up to Purified Compound
This section addresses common problems encountered during the purification of polar thiomorpholine derivatives in a direct question-and-answer format.
Question: My yield is consistently low after aqueous work-up. Why am I losing my compound?
Answer: The high polarity of many thiomorpholine derivatives leads to significant water solubility, causing product loss during standard liquid-liquid extractions. The basic nitrogen atom is a key handle that you can use to control this solubility.
-
Probable Cause 1: Protonation of the Thiomorpholine Nitrogen. At neutral or acidic pH, the thiomorpholine nitrogen (pKa of the conjugate acid is typically ~8-9) will be protonated, forming a highly water-soluble ammonium salt. This salt will preferentially partition into the aqueous layer.
-
Solution 1: pH-Controlled Extraction. Before extracting with an organic solvent, basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., NaHCO₃, K₂CO₃, or dilute NaOH).[4][5] This deprotonates the nitrogen, rendering the compound more neutral and significantly increasing its solubility in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). This is a cornerstone of acid-base extraction.[5][6]
-
Probable Cause 2: Insufficiently Polar Extraction Solvent. Even in its neutral form, a highly functionalized thiomorpholine derivative may have limited solubility in less polar solvents like hexanes or diethyl ether.
-
Solution 2: Solvent Optimization. Use more polar, water-immiscible organic solvents for extraction. A sequence of increasing polarity is often effective: start with EtOAc, and if recovery remains low, proceed to extractions with DCM or a DCM/isopropanol mixture.
Question: I'm trying to run a silica gel column, but my compound either streaks badly or stays permanently at the baseline. What's happening?
Answer: This is a classic problem when purifying polar, basic compounds on standard silica gel. The issue stems from strong, non-ideal interactions with the stationary phase.
-
Causality: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen of your thiomorpholine derivative interacts strongly with these acidic sites via an acid-base interaction. This leads to irreversible binding or slow, uneven elution (tailing/streaking).[7]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by adding a small amount of a volatile base to your eluent system.
-
Solution 2: Switch to a More Inert Stationary Phase. If tailing persists, consider alternatives to standard silica gel.
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.
-
Polar-Bonded Phases: Commercially available amino (NH₂) or diol-functionalized silica phases are less acidic and provide different selectivity for polar compounds.[8]
-
-
Solution 3: Embrace an Alternative Chromatographic Mode. For very polar derivatives, normal-phase chromatography may simply be unsuitable.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds. It uses a polar stationary phase (like silica) but with a high-organic, reverse-phase-like mobile phase (e.g., acetonitrile/water).[9][10] This technique is excellent for retaining and separating compounds that elute in the void volume during reverse-phase chromatography.[9][11]
-
Question: My purified compound contains persistent, slightly more polar impurities that I can't separate. LCMS suggests they are the corresponding sulfoxide or sulfone. How can I remove them?
Answer: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming the more polar sulfoxide and the even more polar sulfone.[12] These are common byproducts, especially if oxidative conditions were used in a previous synthetic step.
-
Strategy 1: Purification via Hydrochloride Salt Formation. This is a highly effective method, particularly for thiomorpholine-1,1-dioxides.[4] The free base is converted to its hydrochloride salt, which often has very different crystallization properties from the oxidized impurities.
-
Dissolve the crude mixture in a suitable solvent (e.g., water, methanol, or isopropanol).
-
Slowly add concentrated HCl until the solution is acidic.[4]
-
Concentrate the solution to obtain the crude hydrochloride salt.
-
Recrystallize the salt from a suitable solvent system, such as ethanol or ethanol/ether.[4][13] The impurities often remain in the mother liquor.
-
The purified salt can then be neutralized back to the free base if required.[4]
-
-
Strategy 2: Optimized Chromatography. The polarity difference between the thiomorpholine, its sulfoxide, and its sulfone is often sufficient for separation with a well-optimized chromatography system.
-
Normal-Phase: A gradient elution starting with a less polar solvent and gradually increasing polarity can resolve these compounds. A reported system for separating thiomorpholine 1,1-dioxide from its sulfoxide is 20% ethyl acetate in petroleum ether.[4]
-
Reverse-Phase HPLC: This is often the most powerful method for separating closely related polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA is a good starting point.[14]
-
Question: I'm struggling with crystallization. My compound either stays in solution or "oils out." What should I do?
Answer: Crystallization of polar compounds is challenging due to their high solubility in polar solvents. "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point or when it precipitates as a supersaturated liquid.[15]
-
Solution 1: Systematic Solvent Screening. Do not rely on a single solvent. Test a range of solvents with varying polarities on a small scale. An ideal solvent dissolves your compound when hot but not when cold.[16] For polar thiomorpholines, good starting points are polar protic solvents like ethanol, isopropanol, or mixtures with water.[12][14]
-
Solution 2: Employ a Binary Solvent System. This is often the key to success.
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, water).
-
Gently heat the solution and slowly add a "bad" solvent (an anti-solvent) in which it is poorly soluble (e.g., diethyl ether, hexanes, ethyl acetate) until the solution becomes persistently turbid.[12]
-
Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Solution 3: Induce Crystallization. If a supersaturated solution fails to produce crystals:
-
Add a Seed Crystal: Introduce a tiny crystal from a previous batch.[12]
-
Scratch the Flask: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[12]
-
Slow Cooling: Cool the solution very slowly. A rapid temperature drop often leads to oiling out. Allow it to cool to room temperature first, then transfer to a refrigerator, and finally to a freezer.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most important property of polar thiomorpholine derivatives to consider during purification?
A1: The dual nature of the molecule: the inherent high polarity due to heteroatoms and polar functional groups, combined with the pH-switchable basicity of the nitrogen atom. Understanding and manipulating the protonation state of the nitrogen is critical for controlling solubility during extractions and for managing interactions during chromatography.
Q2: When should I choose Normal-Phase, Reverse-Phase, or HILIC?
A2: This decision should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).
-
Choose Normal-Phase (Silica Gel) if your compound has an Rf value between 0.2-0.5 in a moderately polar solvent system (e.g., ethyl acetate/hexanes, DCM/methanol) and gives a well-defined spot. It is often the fastest and most scalable method.
-
Choose Reverse-Phase (C18) if your compound is too polar for normal-phase (Rf=0 in most systems) but has some hydrophobic character. This is often the best choice for separating complex mixtures with high resolution. Polar-endcapped C18 columns are specifically designed to better retain polar analytes.[17][18]
-
Choose HILIC when your compound is highly polar and shows little to no retention on a C18 column (elutes at the solvent front).[9][11] HILIC is excellent for separating polar compounds like amino acids, sugars, and highly functionalized heterocycles.[11]
Q3: Can ion-pairing agents help with my reverse-phase HPLC purification?
A3: Yes, ion-pairing chromatography can be a powerful tool. For basic thiomorpholines, an anionic ion-pairing reagent (e.g., trifluoroacetic acid (TFA) or an alkyl sulfonic acid) is added to the mobile phase.[19] The reagent forms an ion pair with the protonated thiomorpholine, creating a more hydrophobic complex that has greater retention on the C18 column.[19] However, be aware that these reagents can be difficult to remove from the final product and may suppress the signal in mass spectrometry.[18]
Section 3: Core Experimental Protocols
Protocol 1: Purification via Recrystallization of the Hydrochloride Salt
This protocol is highly effective for purifying thiomorpholine derivatives, especially when dealing with oxidation byproducts. It is adapted from established procedures for compounds like thiomorpholine 1,1-dioxide.[4]
-
Salt Formation:
-
Dissolve the crude thiomorpholine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or water, ~3-5 mL per gram of crude material).
-
While stirring at room temperature, slowly add concentrated hydrochloric acid (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude hydrochloride salt as a solid or oil.
-
-
Recrystallization:
-
To the crude salt, add a small amount of a suitable recrystallization solvent (e.g., ethanol). Heat the mixture to boiling to dissolve the salt.
-
Add more hot solvent in small portions until the salt is fully dissolved. Avoid using excessive solvent to ensure a good yield.[4]
-
If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and re-heat to boiling for 5-10 minutes. Perform a hot gravity filtration to remove the carbon.[12]
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[15]
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[12]
-
Dry the crystals under high vacuum to obtain the pure thiomorpholine derivative hydrochloride salt.
-
Protocol 2: Optimized Flash Column Chromatography on Silica Gel
This protocol incorporates modifiers to mitigate issues caused by the basicity of the thiomorpholine nitrogen.
-
Solvent System Selection:
-
Using TLC, find a solvent system that provides an Rf of ~0.3 for your target compound. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). If the compound does not move, switch to a more polar system like DCM/Methanol.
-
Once a suitable solvent ratio is found, prepare the bulk mobile phase and add 1% triethylamine (TEA) to it. For example, for 1 L of 50% EtOAc/Hexanes, add 5 mL of EtOAc, 495 mL of Hexanes, and 10 mL of TEA.
-
-
Column Packing and Sample Loading:
-
Pack a chromatography column with silica gel using your prepared mobile phase (containing TEA).
-
Dissolve your crude product in a minimal amount of DCM or the mobile phase. If it is not fully soluble, add a small amount of methanol to dissolve it.
-
Adsorb the dissolved sample onto a small amount of silica gel (~2-3 times the mass of your crude product), concentrate it to a dry, free-flowing powder, and load this onto the top of the packed column. This "dry loading" technique typically results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
If your compound is taking too long to elute, you can gradually increase the polarity of the mobile phase. It is crucial to maintain the 1% TEA concentration in any new mobile phase mixture.[7]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum for an extended period.
-
Section 4: Visual Workflow Guides
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical path to selecting the most appropriate purification technique.
Caption: A decision tree for selecting an appropriate purification strategy.
Diagram 2: Troubleshooting Crystallization
This workflow helps diagnose and solve common crystallization problems.
Caption: A workflow for troubleshooting common crystallization issues.
References
-
HPLC Separation of Polar Compounds. SIELC Technologies. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. Available at: [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
Troubleshooting Flash Chromatography. University of Rochester. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
- Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. Google Patents.
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]
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Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Available at: [Link]
- Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof. Google Patents.
-
A Continuous Process for the Purification of Terpenyl Amines Using a Reversible Acid-Base Reaction. ResearchGate. Available at: [Link]
-
For highly polar compound, how to do the purification?. ResearchGate. Available at: [Link]
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Analysis of polar compounds. ResearchGate. Available at: [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]
-
Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. Available at: [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. Available at: [Link]
-
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Available at: [Link]
-
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]
-
Chromatographic determination of morpholine and products of its microbiological degradation. ResearchGate. Available at: [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. Available at: [Link]
-
Thiomorpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Thiomorpholine. Wikipedia. Available at: [Link]
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optimizing enzymatic conversion to 3,4-dehydrothiomorpholine-3-carboxylate
Welcome to the Technical Support Center for the optimization of the enzymatic conversion to 3,4-dehydrothiomorpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Foundational Knowledge: The Biocatalytic System
Understanding the core of the reaction is the first step to mastering it. The conversion of thiomorpholine-3-carboxylate to its dehydro form is an oxidation reaction catalyzed by a specific enzyme.
The Key Enzyme: Thiomorpholine-carboxylate Dehydrogenase
The primary enzyme responsible for this biotransformation is Thiomorpholine-carboxylate dehydrogenase (EC 1.5.1.25).[1][2] This enzyme belongs to the oxidoreductase family.
-
Systematic Name: thiomorpholine-3-carboxylate:NAD(P)+ 5,6-oxidoreductase[1][2]
-
Common Names: Ketimine reductase, ketimine-reducing enzyme[1][3]
-
Function: It catalyzes the removal of two hydrogen atoms from the thiomorpholine-3-carboxylate substrate to form a double bond, resulting in 3,4-dehydro-thiomorpholine-3-carboxylate.
The Reaction Mechanism
The enzyme facilitates the transfer of a hydride ion from the substrate to an oxidized cofactor, either NAD+ or NADP+, which becomes reduced to NADH or NADPH, respectively.
Reaction: thiomorpholine 3-carboxylate + NAD(P)+ ⇌ 3,4-dehydro-thiomorpholine-3-carboxylate + NAD(P)H + H+[1][2]
This reaction is reversible, a critical point to consider during optimization, as product accumulation can drive the reaction backward or lead to equilibrium, limiting the final yield.
Caption: Enzymatic conversion pathway.
Frequently Asked Questions (FAQs)
Here we address common high-level questions about the process.
Q1: What is the significance of 3,4-dehydrothiomorpholine-3-carboxylate and its parent compound? Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antibacterial, antioxidant, and enzyme inhibitory properties.[4][5][6] Specifically, (R)-Thiomorpholine-3-carboxylic acid is a key building block in pharmaceutical synthesis, particularly for drugs targeting neurological disorders.[7] Optimizing the synthesis of these intermediates is crucial for drug discovery and development.
Q2: What are the main advantages of using an enzymatic process over traditional chemical synthesis? Biocatalysis offers several key advantages:
-
High Selectivity: Enzymes provide exceptional chemo-, regio-, and stereoselectivity, which is vital for producing complex chiral molecules and often eliminates the need for cumbersome protecting groups.[8]
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild pH and temperature, reducing energy consumption and the use of hazardous organic solvents.[8]
-
Greener Chemistry: Biocatalysis is considered a greener approach, minimizing hazardous reagents and waste.[8]
Q3: Why is the cofactor (NAD+/NADP+) so important, and what is "cofactor regeneration"? The cofactor, NAD(P)+, is a substrate in this reaction and is consumed in stoichiometric amounts. These molecules are expensive, making their use in large-scale synthesis economically unfeasible without a recycling system. Cofactor regeneration is a secondary enzymatic or chemical process run in the same pot that converts the reduced NAD(P)H back to its oxidized NAD(P)+ form, allowing a small, catalytic amount of the cofactor to be used for many turnovers of the primary reaction.
Q4: Can I use a whole-cell system instead of a purified enzyme? Yes, using whole cells (e.g., E. coli engineered to overexpress the dehydrogenase) can be a cost-effective alternative. The cells can provide the enzyme and may have native systems for cofactor regeneration. However, this approach can introduce challenges such as lower specific activity, potential side reactions from other cellular enzymes, and the need to transport the substrate across the cell membrane.[9]
Troubleshooting and Optimization Guide
This section is structured as a problem-solving guide to address the specific challenges you may encounter.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to identify the bottleneck.
Q: My reaction has run for the expected duration, but I see very little or no product. What should I check first?
A: Start by confirming the integrity of your core components: the enzyme, the substrate, and the cofactor.
Possible Cause 1: Inactive or Suboptimal Enzyme Activity
-
The "Why": Enzymes are sensitive to their environment. Improper storage can lead to denaturation and loss of activity. Furthermore, every enzyme has an optimal pH and temperature range where its catalytic activity is maximal.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Run a standard activity assay with fresh, known-good substrate and cofactor at a reference condition. If you don't have a standard protocol, you can monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
-
Check Storage Conditions: Confirm that the enzyme has been stored at the correct temperature (typically -20°C or -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.
-
Perform a pH and Temperature Screen: The optimal conditions for your specific enzyme might differ from literature values. Set up a matrix of small-scale reactions across a range of pH values (e.g., 6.0 to 9.0) and temperatures (e.g., 25°C to 45°C) to find the sweet spot for your system.
-
Possible Cause 2: Cofactor Limitation or Degradation
-
The "Why": The reaction cannot proceed without the oxidized cofactor (NAD(P)+). If it's absent, degraded, or not regenerated (if using a regeneration system), the reaction will stop as soon as the initial amount is consumed.
-
Troubleshooting Steps:
-
Ensure Sufficient Cofactor: For initial trials without a regeneration system, ensure you are adding at least one molar equivalent of NAD(P)+ relative to your substrate.
-
Verify Cofactor Integrity: Use fresh NAD(P)+ from a reputable supplier. It can degrade, especially in solution.
-
Troubleshoot Regeneration System: If using a regeneration system (e.g., with glucose dehydrogenase or lactate dehydrogenase), verify that the regeneration enzyme is active and its own substrates (e.g., glucose, pyruvate) are present in non-limiting amounts.
-
Possible Cause 3: Substrate Issues
-
The "Why": The purity of your starting material, thiomorpholine-3-carboxylate, is critical. Impurities can act as enzyme inhibitors.[9] Additionally, at very high concentrations, the substrate itself can sometimes inhibit the enzyme's activity (substrate inhibition).
-
Troubleshooting Steps:
-
Confirm Substrate Identity and Purity: Use analytical methods like NMR or LC-MS to verify the structure and purity of your starting material.
-
Test for Inhibition: Run the reaction at several different substrate concentrations. If you observe lower conversion rates at higher concentrations, substrate inhibition may be occurring. The solution is to feed the substrate gradually over the course of the reaction to maintain a lower, optimal concentration.
-
Possible Cause 4: Product Inhibition
-
The "Why": In some enzymatic reactions, the product can bind to the enzyme's active site, preventing the substrate from binding and thus inhibiting further conversion.[9][10]
-
Troubleshooting Steps:
-
Run an Inhibition Test: Set up a reaction and spike it with varying concentrations of your final product, 3,4-dehydro-thiomorpholine-3-carboxylate. If the initial reaction rate decreases with added product, product inhibition is a factor.
-
Consider In-Situ Product Removal (ISPR): Advanced strategies like using selective adsorbents or liquid-liquid extraction during the reaction can remove the product as it's formed, alleviating inhibition.
-
| Parameter | Optimal Range (Typical Starting Point) |
| pH | 7.0 - 8.5 |
| Temperature | 30°C - 40°C |
| Substrate Conc. | 10 - 100 mM |
| Cofactor Conc. | 1 - 5 mM (with regeneration) |
| Enzyme Loading | 1 - 10% (w/w of substrate) |
| Caption: Typical Starting Parameters for Optimization. |
Problem 2: Incomplete Conversion (Stalled Reaction)
Q: My reaction starts well but stops before all the substrate is consumed. What's happening?
A: This often points to either the reaction reaching equilibrium or the enzyme losing activity over the course of the reaction.
Possible Cause 1: Unfavorable Reaction Equilibrium
-
The "Why": As an oxidation reaction, the equilibrium may not completely favor the product side. As the product and NAD(P)H accumulate, the rate of the reverse reaction increases until it matches the forward rate, leading to a net zero conversion.
-
Troubleshooting Steps:
-
Shift the Equilibrium: One effective way is to break the equilibrium by removing one of the products. An efficient NAD(P)H regeneration system that consumes NAD(P)H to regenerate NAD(P)+ serves a dual purpose: it recycles the expensive cofactor and removes an inhibitory product, pulling the primary reaction towards completion.
-
Possible Cause 2: Enzyme Instability
-
The "Why": Free enzymes in solution can be fragile and lose their activity over time due to thermal denaturation, aggregation, or proteolysis, especially under non-optimal conditions.[11]
-
Troubleshooting Steps:
-
Reduce Reaction Time: First, determine if a shorter reaction time with higher enzyme loading can achieve full conversion before the enzyme significantly degrades.
-
Add Stabilizers: Additives like glycerol (5-10%), BSA, or DTT (if disulfide bond reduction is an issue) can sometimes improve operational stability.
-
Immobilize the Enzyme: This is a highly effective and widely used strategy.[12] Attaching the enzyme to a solid support can dramatically increase its thermal and operational stability.[13][14][15] It also simplifies enzyme recovery and reuse, making the process more cost-effective.[11][14]
-
Caption: A streamlined troubleshooting workflow.
Experimental Protocols
Here are detailed methodologies for key experiments.
Protocol 1: General Analytical Method for Monitoring Reaction Progress
This protocol uses High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for accurate quantification of the substrate and product.
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of a cold stop solution (e.g., 50 µL of 1 M HCl or acetonitrile containing an internal standard). This denatures the enzyme and precipitates proteins.
-
Centrifuge the quenched sample at >10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z (mass-to-charge ratio) for the substrate (thiomorpholine-3-carboxylate) and the product (3,4-dehydro-thiomorpholine-3-carboxylate).
-
Quantification: Create a calibration curve using standards of known concentrations for both the substrate and product to convert peak areas to concentrations. Several analytical methods have been developed for quantifying carboxylic acids and related metabolites.[16][17]
-
Protocol 2: Covalent Immobilization of Enzyme on a Support
This protocol provides a general workflow for immobilization, a powerful technique for enhancing enzyme stability and reusability.[11][13]
-
Support Selection: Choose a suitable support material. Epoxy-activated resins or aldehyde-agarose carriers are common choices for covalent attachment.[13] Chitosan is another low-cost and effective option.[14]
-
Enzyme Preparation: Prepare a solution of your purified enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). The concentration will depend on the capacity of the support.
-
Activation (if necessary): Some supports require an activation step before adding the enzyme. Follow the manufacturer's instructions (e.g., for glyoxyl-agarose or glutaraldehyde activation).
-
Immobilization Reaction:
-
Add the prepared enzyme solution to the activated support material.
-
Incubate the mixture with gentle agitation (e.g., on a rotator) at a controlled temperature (e.g., 4°C or room temperature) for a specified time (typically a few hours to overnight).
-
Monitor the immobilization progress by taking small aliquots of the supernatant over time and measuring the residual protein concentration or enzyme activity. The amount of immobilized enzyme is the difference between the initial activity and the final activity in the supernatant.
-
-
Washing: After the incubation period, separate the solid support from the supernatant by filtration or centrifugation.
-
Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound protein.
-
-
Blocking (Optional): To prevent non-specific adsorption in future reactions, you can block any remaining active groups on the support by incubating it with a small molecule like ethanolamine or glycine.
-
Storage: Store the immobilized enzyme in a suitable buffer, often at 4°C. Immobilization generally improves the storage stability of the enzyme.[15]
References
-
Wikipedia. Thiomorpholine-carboxylate dehydrogenase. [Link]
-
Long, Q., et al. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. [Link]
-
Chapman, J., et al. (2021). Recent Trends in Enzyme Immobilization—Concepts for Expanding the Biocatalysis Toolbox. Almac. [Link]
-
Nguyen, H. T., & Kim, M. I. (2017). Perspective of Recent Progress in Immobilization of Enzymes. ACS Catalysis. [Link]
-
Hwang, E. T., & Gu, M. B. (2020). Immobilization and Stabilization of Enzyme in Biomineralized Calcium Carbonate Microspheres. Frontiers in Bioengineering and Biotechnology. [Link]
-
Zambianchi, F., et al. (2022). Enzyme Immobilization and Co-Immobilization: Main Framework, Advances and Some Applications. MDPI. [Link]
-
International Union of Biochemistry and Molecular Biology. EC 1.5.1.25. [Link]
-
BRENDA - The Comprehensive Enzyme Information System. Information on EC 1.5.1.25 - thiomorpholine-carboxylate dehydrogenase. [Link]
-
BRENDA - The Comprehensive Enzyme Information System. Information on EC 1.5.1.25 - thiomorpholine-carboxylate dehydrogenase and Organism(s) Homo sapiens and UniProt Accession Q14894. [Link]
- Google Patents.
-
Rowles, I., & Grogan, G. (2022). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC. [Link]
-
Wu, S., et al. (2021). An Update: Enzymatic Synthesis for Industrial Applications. PMC. [Link]
-
Gandomi, H. (2020). Biocatalytic (De)carboxylation of Phenolic Compounds: Fundamentals and Applications. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Liu, L., et al. (2013). Metabolic engineering of biocatalysts for carboxylic acids production. PMC. [Link]
-
Helen, D. (2023). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Longdom Publishing. [Link]
-
Kourounakis, A. P., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]
-
Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. [Link]
-
RWTH Publications. BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. [Link]
- Google Patents.
-
Mező, G., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. [Link]
-
Rix, L., & Bornscheuer, U. (2022). Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. R Discovery. [Link]
-
Shibuya, N., et al. (2014). Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Frontiers in Endocrinology. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Zheng, M., et al. (2019). Hydrogen Sulfide From Cysteine Desulfurase, Not 3-Mercaptopyruvate Sulfurtransferase, Contributes to Sustaining Cell Growth and Bioenergetics in E. coli Under Anaerobic Conditions. Frontiers in Microbiology. [Link]
-
Álvarez, C., et al. (2013). L-Cysteine Desulfhydrase 1 modulates the generation of the signaling molecule sulfide in plant cytosol. PubMed. [Link]
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OpenBU. High throughput quantitative analysis of four commonly encountered drug metabolites in synthetic urine via biocompatible-solid phase microextraction and direct analysis in real time-mass spectrometry. [Link]
-
Álvarez, C., et al. (2010). An O-Acetylserine(thiol)lyase Homolog with L-Cysteine Desulfhydrase Activity Regulates Cysteine Homeostasis in Arabidopsis. ResearchGate. [Link]
-
Chen, C.L., et al. (2020). Visualizing the enzyme mechanism of mevalonate diphosphate decarboxylase. [Link]
-
D'alessandro, W. (2014). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
-
Su, C. H., et al. (2019). Characterization of enzymatic properties of two novel enzymes, 3,4-dihydroxyphenylacetate dioxygenase and 4-hydroxyphenylacetate 3-hydroxylase, from Sulfobacillus acidophilus TPY. PubMed. [Link]
-
Hollmann, F., & Arends, I. (2016). Light-driven Enzymatic Decarboxylation. PMC. [Link]
-
ATSDR. Chapter 6: Analytical Methods. [Link]
-
Han, J., & Gross, R. W. (2012). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. [Link]
-
IntechOpen. Overview of the Process of Enzymatic Transformation of Biomass. [Link]
-
Winkler, M., et al. (2018). Identification of Key Residues for Enzymatic Carboxylate Reduction. Frontiers in Microbiology. [Link]
-
IntechOpen. Chapter 4: Enzymatic Hydrolysis of Lignocellulosic Biomass. [Link]
-
Purdue University Graduate School. SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES. [Link]
-
Leśniak, S., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. PMC. [Link]
-
D'Arrigo, P., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. [Link]
-
Zhang, L., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. [Link]
Sources
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- 2. EC 1.5.1.25 [iubmb.qmul.ac.uk]
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- 4. jchemrev.com [jchemrev.com]
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- 17. researchgate.net [researchgate.net]
troubleshooting guide for morpholine and thiomorpholine synthesis
Technical Support Center: Morpholine & Thiomorpholine Synthesis
Welcome to the Advanced Synthesis Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals engineering morpholine and thiomorpholine scaffolds. Here, we bridge the gap between theoretical mechanisms and benchtop realities, providing self-validating protocols, mechanistic causality, and actionable troubleshooting for common synthetic bottlenecks.
Section 1: Morpholine Synthesis Architectures
Q1: I am using the traditional diethanolamine (DEA) dehydration route, but my yields are consistently below 40%. What is causing this, and how can I optimize the reaction? A1: Low yields in the DEA dehydration route are almost universally tied to thermal mismanagement and inadequate water removal[1][2]. The reaction relies on the acid-catalyzed dehydration of diethanolamine, where the acid (typically concentrated HCl or H2SO4 ) protonates the hydroxyl groups to create a viable leaving group (water)[1]. This enables an intramolecular SN2 attack by the secondary amine.
Causality & Optimization: The cyclization is highly endothermic and requires the continuous removal of water to drive the equilibrium forward. If your internal reaction temperature drops below 200°C, the cyclization stalls. A drop to 190–195°C can decrease the yield by over 10%[3]. Self-Validation Step: Always use an internal thermocouple submerged in the reaction mixture rather than relying on the hotplate's external sensor[3]. Ensure your distillation apparatus is efficiently trapping the evolved water without refluxing it back into the reaction vessel.
Q2: My isolated morpholine is cloudy and degrades rapidly. How do I properly isolate this highly hygroscopic product? A2: Morpholine readily absorbs atmospheric moisture, forming a hydrate that ruins downstream applications (such as enamine formation)[2]. The crude distillate from the DEA route is essentially a wet morpholine-water azeotrope.
Causality & Purification: You must break the azeotrope chemically. Stirring the crude distillate over solid potassium hydroxide (KOH) removes the bulk aqueous layer[3]. However, KOH cannot remove trace moisture. A final reflux over sodium metal is required to consume residual water (forming NaOH and H2 gas), ensuring absolute anhydrous conditions prior to fractional distillation[3].
Protocol 1: Optimized Bench-Scale Synthesis of Morpholine from DEA
-
Acidification: To a 500 mL 3-neck round-bottom flask equipped with an internal thermocouple and distillation head, add 62.5 g of diethanolamine. Slowly add concentrated HCl dropwise until pH 1 is reached (~50-60 mL). Caution: Highly exothermic.[1][3]
-
Dehydration & Cyclization: Heat the mixture to drive off water until the internal temperature reaches 200–210°C. Maintain this exact temperature range for 15 hours[3].
-
Freebasing: Cool the thick morpholine hydrochloride paste to 160°C, transfer to a mortar, and grind with 50 g of calcium oxide (CaO)[3].
-
Crude Distillation: Subject the paste to strong, dry flame distillation to recover crude, wet morpholine[3].
-
Drying & Fractionation: Stir the crude distillate over 20 g of KOH for 60 minutes. Decant the organic layer, add ~1 g of sodium metal, and reflux for 1 hour. Fractionally distill, collecting the pure morpholine fraction at 126–129°C[3].
Q3: Are there greener, milder alternatives to the harsh DEA dehydration method? A3: Yes. Recent advancements utilize 1,2-amino alcohols reacted with ethylene sulfate in the presence of potassium tert-butoxide (tBuOK)[4][5]. This redox-neutral protocol proceeds via a clean SN2 monoalkylation followed by base-mediated cyclization, avoiding extreme temperatures and harsh acids entirely[5].
Troubleshooting logic for low yields in morpholine synthesis from diethanolamine.
Section 2: Thiomorpholine Synthesis & Flow Chemistry
Q4: Traditional thiomorpholine synthesis using sodium sulfide and diethanolamine bis-mesylate gives me terrible yields and foul-smelling byproducts. Is there a more efficient scalable method? A4: The traditional batch method suffers from competing intermolecular side reactions and poor mass transfer[6]. The modern standard for thiomorpholine synthesis is a continuous flow telescoped photochemical thiol-ene reaction followed by cyclization[7][8].
Causality & Optimization: By using cysteamine hydrochloride and vinyl chloride gas in a flow reactor, you ensure excellent gas-liquid mixing and optimal light penetration[8]. The photochemical step uses 9-fluorenone as a triplet sensitizer under 365 nm UV light to generate thiyl radicals, which add quantitatively across the vinyl chloride double bond[6]. The resulting half-mustard intermediate is immediately cyclized in a subsequent thermal zone using a base[8].
Q5: In the flow setup, my cyclization step is precipitating and clogging the microreactor. How do I resolve this? A5: Clogging is the most common failure mode in continuous flow cyclizations. If you are using triethylamine ( Et3N ) as your base, the resulting triethylammonium chloride salt is insoluble in many organic solvents and will rapidly foul the reactor lines[8].
Causality & Resolution: Switch your base to N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from participating in unwanted nucleophilic side reactions, and its hydrochloride salt exhibits significantly higher solubility in the methanol/THF solvent systems typically used for this telescoped sequence[7][8].
Protocol 2: Telescoped Continuous Flow Synthesis of Thiomorpholine
-
Feed Preparation: Prepare a 4 M solution of cysteamine hydrochloride (45.44 g) and 9-fluorenone (0.5 mol%) in methanol[7][8]. Connect a regulated vinyl chloride gas cylinder to a mass flow controller[7].
-
Photochemical Thiol-Ene Addition: Pump the liquid feed and vinyl chloride gas into a fluoropolymer flow reactor irradiated with 365 nm UV LEDs[7]. Ensure the residence time is optimized for complete conversion to the 2-(2-chloroethylthio)ethylamine intermediate[8].
-
Base-Mediated Cyclization: Introduce a stream of DIPEA (2 equivalents) via a T-mixer immediately after the photochemical zone[8].
-
Thermal Reactor: Route the combined stream through a heated coil reactor maintained at 100°C with a residence time of ~5 minutes to drive the intramolecular cyclization[8].
-
Isolation: Collect the output, concentrate under reduced pressure, and purify the thiomorpholine via vacuum distillation[8].
Continuous flow workflow for telescoped thiomorpholine synthesis.
Section 3: Quantitative Data Summaries
To assist in selecting the appropriate synthetic route based on your lab's capabilities, consult the comparative data table below.
| Synthesis Target | Methodology | Reagents | Temp (°C) | Time | Avg. Yield | Key Challenge |
| Morpholine | DEA Dehydration | Diethanolamine, HCl, CaO | 200–210 | 15 h | 35–50% | Hygroscopic product isolation[3] |
| Morpholine | Ethylene Sulfate Route | 1,2-amino alcohol, Ethylene Sulfate, tBuOK | 25–80 | 2–12 h | >80% | Reagent cost, zwitterion isolation[5] |
| Thiomorpholine | Batch Sulfidation | DEA bis-mesylate, Na2S | 90–100 | 12 h | <50% | Intermolecular side reactions[6] |
| Thiomorpholine | Continuous Flow | Cysteamine HCl, Vinyl Chloride, DIPEA | UV / 100 | 40 min | 54–84% | Reactor clogging, gas handling[8] |
References
-
Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society (ACS Publications). URL:[Link]
-
"Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." National Institutes of Health (PMC). URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 3-Fluoro-4-thiomorpholinoaniline | 237432-11-0 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3,4-Dehydrothiomorpholine-3-carboxylate During Experimental Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 3,4-dehydrothiomorpholine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability challenges with this molecule during reaction workup and purification. As a cyclic enamine containing a thioether linkage, this compound possesses unique reactivity that requires careful handling to prevent degradation and ensure high-purity outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Part 1: Understanding the Instability of 3,4-Dehydrothiomorpholine-3-carboxylate
Q1: Why is my 3,4-dehydrothiomorpholine-3-carboxylate degrading during workup?
A1: The degradation of 3,4-dehydrothiomorpholine-3-carboxylate primarily stems from two key structural features: the enamine moiety and the thioether (sulfide) group.
-
Enamine Hydrolysis: The carbon-carbon double bond adjacent to the nitrogen atom makes the molecule an enamine. Enamines are highly susceptible to hydrolysis, particularly in the presence of acid, which catalyzes the reaction.[1] Even trace amounts of acid, such as from acidic silica gel or an unbuffered aqueous wash, can lead to the rapid formation of an iminium ion intermediate, which then hydrolyzes to cleave the ring.[1][2]
-
Thioether Oxidation: The sulfur atom in the thiomorpholine ring is prone to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by trace metal impurities or elevated temperatures, can convert the thioether to the corresponding sulfoxide and, subsequently, the sulfone.[3]
-
Iminium Ion-Mediated Decomposition: Protonation of the enamine at the α-carbon forms a reactive iminium ion. This intermediate, if not immediately hydrolyzed, can participate in other undesired reactions, including polymerization, leading to complex byproduct profiles and discoloration of the sample.[2]
The diagram below illustrates the primary degradation pathways that must be controlled during workup.
Part 2: Troubleshooting Guide for Workup & Purification
This section addresses specific problems you may encounter and provides actionable solutions.
Q2: I'm observing significant product loss and the appearance of a new, more polar spot on my TLC plate after an aqueous wash. What is happening?
A2: This is a classic sign of enamine hydrolysis . Standard aqueous washes with deionized water can become acidic upon contact with even trace acidic impurities from the reaction mixture or CO₂ from the air.
Solution: Implement a Buffered Workup
Avoid using plain water. Instead, perform extractions with a mildly basic buffer solution to maintain a stable pH and prevent protonation of the enamine.
-
Recommendation: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ≈ 8.3) or a phosphate buffer (pH 7.5-8.0). This will neutralize any residual acid from the reaction and protect the enamine from hydrolysis.[4]
-
Actionable Protocol: See Protocol 1: Buffered Aqueous Extraction below for a step-by-step guide.
-
Critical Insight: The goal is to keep the compound in its neutral or slightly basic form, where the enamine is most stable.
Q3: My product appears clean by NMR, but it degrades significantly when I try to purify it by silica gel chromatography. Why?
A3: Standard silica gel is inherently acidic (pH 4.5-5.5) due to the presence of surface silanol groups. This acidic environment is sufficient to catalyze the rapid degradation of your acid-sensitive enamine directly on the column.
Solution: Use Deactivated Silica or an Alternative Stationary Phase
-
Base-Deactivated Silica Gel: The most common solution is to neutralize the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica in a solvent containing a small amount of a volatile base, such as triethylamine (Et₃N).
-
Recommendation: Use a mobile phase containing 0.5-1% triethylamine to maintain basic conditions throughout the purification.
-
Actionable Protocol: See Protocol 2: Preparation and Use of Base-Deactivated Silica Gel for detailed instructions.
-
-
Alternative Stationary Phases: If baseline degradation persists, consider using a less acidic support.
-
Neutral Alumina: Brockmann I or II neutral alumina is a good alternative for basic or acid-sensitive compounds.
-
Reverse-Phase Chromatography: C18-functionalized silica is another option, using buffered mobile phases (e.g., acetonitrile/water with an ammonium bicarbonate buffer).
-
Q4: The final isolated product is off-white or has a yellowish tint, and its purity decreases over time, even when stored. What causes this?
A4: This discoloration and gradual degradation are typically due to oxidation . The thioether moiety is susceptible to air oxidation, and residual solvents or exposure to light can accelerate this process.
Solution: Minimize Exposure to Oxygen and Light
-
Inert Atmosphere: Conduct the entire workup and purification process under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5] Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Temperature Control: Perform all extractions and concentration steps at reduced temperatures (0 °C to room temperature). Avoid heating the compound. When using a rotary evaporator, use a low bath temperature and remove the solvent quickly.
-
Proper Storage: Store the final, purified compound in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (≤ -20 °C).
The following workflow diagram summarizes the critical control points for a successful workup.
Part 3: Frequently Asked Questions (FAQs)
-
Q5: What is the ideal pH range for handling solutions of 3,4-dehydrothiomorpholine-3-carboxylate?
-
A5: The optimal pH range is between 7.5 and 8.5 . In this range, the carboxylate group remains deprotonated, enhancing aqueous solubility if needed, while the enamine is sufficiently protected from acid-catalyzed hydrolysis.
-
-
Q6: Which analytical techniques are best for monitoring the purity and detecting degradation products?
-
A6: A combination of techniques is recommended. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for identifying both the parent compound and its more polar degradation products like the hydrolyzed keto-acid or the sulfoxide.[6][7][8] ¹H NMR is essential for confirming the structure of the final product and can reveal impurities if they are present in significant amounts (>1-5%).
-
-
Q7: Can I use acidic or basic conditions to facilitate crystallization?
-
A7: It is highly inadvisable. Adjusting the pH to acidic levels will cause rapid hydrolysis. Strongly basic conditions (pH > 10) may promote other decomposition pathways. Crystallization should be attempted from neutral solvent systems.
-
Part 4: Key Protocols and Data Summary
Table 1: Summary of Recommended Workup & Purification Parameters
| Parameter | Recommended Condition | Rationale |
| pH Control | pH 7.5 - 8.5 | Prevents acid-catalyzed enamine hydrolysis. |
| Aqueous Wash Solution | Saturated NaHCO₃ or Phosphate Buffer | Maintains optimal pH and neutralizes acids. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thioether.[5] |
| Temperature | 0 °C to 25 °C | Minimizes thermal degradation rates. |
| Chromatography Support | Silica Gel deactivated with 1% Et₃N | Neutralizes acidic sites on silica to prevent on-column degradation. |
| Storage | ≤ -20 °C, under inert gas, protected from light | Ensures long-term stability by preventing oxidation and thermal decay. |
Protocol 1: Standard Buffered Aqueous Extraction
-
Preparation: Cool the crude reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until gas evolution ceases and the pH of the aqueous layer is confirmed to be between 8.0 and 8.5 using a pH strip.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Perform this step quickly to minimize contact time.
-
Washing: Combine the organic layers and wash once with a small volume of brine (saturated NaCl solution) to aid in breaking any emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the water bath temperature does not exceed 30 °C.
Protocol 2: Preparation and Use of Base-Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column into a beaker. Add your chosen non-polar eluent (e.g., hexanes or petroleum ether) to create a slurry.
-
Deactivation: Add triethylamine (Et₃N) to the slurry to achieve a final concentration of 1% v/v relative to the total solvent volume. For example, for 100 mL of solvent, add 1 mL of Et₃N.
-
Packing: Stir the slurry for 5-10 minutes, then pack your chromatography column as you normally would.
-
Elution: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes) ensuring that the eluent mixture also contains 0.5-1% triethylamine throughout the entire run to maintain the deactivated state of the column.
-
Post-Purification: After collecting the product fractions, concentrate them immediately at low temperature. The residual triethylamine is volatile and will be removed under high vacuum.
References
- Stabilization of aromatic amines.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.PMC.
- Enamines.Master Organic Chemistry.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
- Bacterial degradation of monocyclic arom
- New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms.
- Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.Clean Energy | Oxford Academic.
- Stabilization of Proline Enamine Carboxylates by Amine Bases.
- Advancing Amine Degradation Analysis.
- 1,2-Redox Transpositions of Tertiary Amides.PMC.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
- Purification of primary amines using Schiff base immobiliz
- Iron-Catalyzed Synthesis of Sulfur-Containing Heterocycles.
- Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).INCHEM.
- One-pot synthesis of sulfur heterocycles
- Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate.
- Synthesis of S-Heterocycles.Organic Chemistry Portal.
- Thiomorpholine-3-carboxyl
- Thiomorpholine-3-carboxylic acid 95%.Sigma-Aldrich.
- Thiomorpholine-carboxyl
- New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity.PMC.
- Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction.RSC Publishing.
- Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes.Kyushu University Library.
- Stability of tert-butyl 3-formylmorpholine-4-carboxyl
- Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction.Diva-portal.org.
- Synthesis of 3,4-dihydroisoquinoline.Organic Chemistry Portal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. matheo.uliege.be [matheo.uliege.be]
Technical Support Center: Resolving Stereoisomers of Thiomorpholine-3-Carboxylate Derivatives
[label="Teicoplanin CSP
Finalizing Diagrams and Protocols
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Finalizing Diagrams and Protocols
I've completed the Graphviz DOT diagram and incorporated it into the document, verifying that the colors and text contrast meet my specifications for readability. I've also drafted detailed protocols for chiral separations, including validation steps and in-text citations with links to relevant references. The workflow diagram is now cross-referenced in the protocols. I am summarizing relevant data in tables and preparing the numbered reference list.
Structuring Tech Support Content
I am now focusing on providing a comprehensive causality explanation for racemization, explaining the C3 proton's lability and the need for acidic deprotection. I'm structuring a tech support layout that includes this explanation, supported by literature citations. I will also be creating a numbered reference list at the end and summarizing relevant data in tables. I've designed a step-by-step methodology and embedded it in DOT code.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks researchers face when isolating and analyzing stereoisomers of thiomorpholine-3-carboxylic acid and its derivatives. These compounds are highly valuable pharmacophores in drug discovery, but their zwitterionic nature and stereochemical lability present unique challenges.
This guide bridges the gap between theoretical chemistry and benchtop execution, focusing on the causality behind experimental failures and providing self-validating protocols to ensure absolute stereochemical integrity.
Troubleshooting Guides & FAQs
Issue 1: Severe Peak Tailing and Poor Resolution in Chiral HPLC
Q: I am trying to determine the enantiomeric excess (ee) of racemic thiomorpholine-3-carboxylic acid using standard normal-phase chiral columns (e.g., CHIRALPAK AD-H). The peaks are overlapping, and the tailing is severe. How can I achieve baseline resolution?
The Causality: Thiomorpholine-3-carboxylic acid is an unusual secondary amino acid that exists primarily as a zwitterion in neutral environments. Normal-phase chromatography relies on hydrogen bonding, dipole-dipole, and π−π interactions. The highly polar, charged zwitterionic state of your analyte interacts non-specifically and strongly with the silica backbone of the stationary phase, overwhelming the subtle chiral interactions required for separation.
The Solution: Abandon normal-phase methods for this specific zwitterion. Instead, employ Chiral Ligand-Exchange Chromatography (CLEC) or use a macrocyclic antibiotic chiral stationary phase (CSP) in reversed-phase mode.
-
CLEC Approach: By adding Cu(II) and a chiral selector like D-penicillamine to the mobile phase, the analyte acts as a bidentate ligand. It forms a transient, diastereomeric ternary complex[Cu(II)-(D-penicillamine)-(analyte)]. The thermodynamic stability difference between the (R)-analyte and (S)-analyte complexes dictates the separation, completely bypassing the zwitterion tailing issue ().
-
Teicoplanin CSP Approach: Teicoplanin columns contain multiple chiral centers and ionic binding sites that excel at resolving underivatized amino acids in aqueous/organic mobile phases ().
Issue 2: Diastereomeric Salt Resolution Yields Oils Instead of Crystals
Q: I am attempting a classical resolution of the racemic acid using (R)-1-phenylethylamine. Instead of precipitating a diastereomeric salt, the mixture forms a viscous oil, and the ee of the recovered material is <30%. What is going wrong?
The Causality: For fractional crystallization to succeed, there must be a significant solubility difference between the (R,R) and (R,S) diastereomeric salts. Furthermore, the salts must form a rigid crystal lattice. The secondary amine in the thiomorpholine ring is weakly basic and competes with your resolving agent, preventing the formation of a tight, directed ionic bond between the C3-carboxylate and the chiral amine.
The Solution: You must temporarily eliminate the zwitterionic character. Protect the secondary amine with an electron-withdrawing group (e.g., N-Boc or N-Cbz). This neutralizes the basicity of the ring nitrogen and increases the acidity of the C3-carboxylic acid via inductive effects. The resulting N-protected compound will form highly crystalline, stable salts with chiral amines, allowing thermodynamic control to drive the precipitation of a single diastereomer.
Issue 3: Racemization During Deprotection
Q: After successfully resolving the N-Boc-thiomorpholine-3-carboxylic acid, I removed the protecting group. However, chiral HPLC shows that my enantiopure compound has partially racemized (ee dropped from 99% to 65%). Why?
The Causality: The proton at the C3 position is highly labile. It is flanked by an electron-withdrawing carboxylate group and the electronegative ring nitrogen. If you use any basic conditions during your workflow (e.g., basic hydrolysis of an ester, or even mild bases during workup), the C3 proton is easily abstracted. This forms a planar enolate intermediate. Upon reprotonation, the hydrogen can attack from either face of the molecule, leading to rapid racemization.
The Solution: Stereochemical integrity must be maintained by strictly avoiding basic conditions. Use acid-catalyzed deprotection (e.g., Trifluoroacetic acid in Dichloromethane for Boc removal). Acidic conditions prevent enolization at the C3 position, preserving your stereocenter perfectly ().
Quantitative Data: Enantioseparation Strategies
The following table summarizes the quantitative performance metrics of various resolution strategies based on field data.
| Resolution Strategy | Scale Applicability | Chiral Selector / Resolving Agent | Typical Yield (%) | Typical ee (%) | Key Advantage |
| CLEC HPLC | Analytical (<10 mg) | Cu(II) + D-Penicillamine | N/A (Analytical) | >99% | Direct analysis of underivatized zwitterion. |
| Teicoplanin CSP | Analytical (<10 mg) | Teicoplanin (Stationary) | N/A (Analytical) | >98% | No metal ions required in the mobile phase. |
| Chiral Derivatization | Prep/Analyt (10-50 mg) | (S)-NIFE | 85 - 90% | >99% | Excellent UV/Vis detection sensitivity. |
| Diastereomeric Salt | Bulk Preparative (>100 mg) | N-Boc + (R)-1-Phenylethylamine | 35 - 45% (per cycle) | >98% | Highly scalable; does not require specialized HPLC. |
Experimental Workflows & Logical Relationships
Workflow for resolving thiomorpholine-3-carboxylate stereoisomers based on scale.
Self-Validating Experimental Protocols
Protocol A: Analytical Enantioseparation via CLEC
Purpose: To accurately determine the enantiomeric excess of underivatized thiomorpholine-3-carboxylic acid.
-
Mobile Phase Preparation: Prepare a 1.0 mM solution of copper(II) acetate and a 2.0 mM solution of D-penicillamine in ultra-pure water. Adjust the pH to 4.5 using dilute acetic acid. Causality: The 1:2 ratio ensures full coordination of Cu(II) with the chiral selector, preventing free Cu(II) from causing peak broadening.
-
Sample Preparation: Dissolve 1 mg of the racemic analyte in 1 mL of the mobile phase. Do not use pure organic solvents, as this will disrupt the ternary complex formation.
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (detecting the Cu(II) complex absorption).
-
-
System Validation: Inject a known racemic standard. You must observe two distinct peaks with a resolution factor ( Rs ) > 1.5. The (S)-enantiomer typically elutes before the (R)-enantiomer due to steric hindrance in the transient complex. If Rs < 1.5, lower the column temperature to 15°C to increase the thermodynamic stability of the diastereomeric complexes.
Protocol B: Preparative Resolution via Diastereomeric Salt Formation
Purpose: Bulk isolation of (S)-thiomorpholine-3-carboxylic acid.
-
N-Protection: React racemic thiomorpholine-3-carboxylic acid (10 g) with Di-tert-butyl dicarbonate (Boc 2 O, 1.1 eq) in a 1:1 mixture of Dioxane/H 2 O with NaHCO 3 (2 eq) at room temperature for 12 hours. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate. Dry and concentrate to yield N-Boc-thiomorpholine-3-carboxylic acid.
-
Salt Formation: Dissolve the N-Boc protected racemate in boiling Isopropanol (IPA). Slowly add 0.95 equivalents of (R)-(+)-1-phenylethylamine. Causality: Using slightly less than 1 equivalent ensures that the resolving agent is the limiting reagent, maximizing the optical purity of the precipitating salt.
-
Fractional Crystallization: Allow the solution to cool to room temperature undisturbed over 24 hours. Collect the precipitated salt via vacuum filtration.
-
Liberation: Suspend the salt in 1M HCl (aqueous) and extract with Ethyl Acetate. The chiral amine remains in the aqueous layer as a hydrochloride salt, while the enantiopure N-Boc acid moves to the organic layer.
-
Deprotection & Validation: Dissolve the organic residue in 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 4 hours at room temperature. Concentrate under vacuum.
-
Self-Validation Step: Dissolve 1 mg of the final product in the mobile phase from Protocol A and inject it into the CLEC HPLC system. If the minor enantiomer peak area is >0.5%, the fractional crystallization (Step 3) was incomplete. You must return to Step 2 and recrystallize the intermediate salt from IPA.
-
References
-
Ilisz, I., Aranyi, A., Péter, A., et al. (2006). High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column. Chirality.[Link]
-
Péter, A., Vékes, E., Tóth, G., et al. (2002). Application of a new chiral derivatizing agent to the enantioseparation of secondary amino acids. Journal of Chromatography A.[Link]
-
Péter, A., Török, G., Armstrong, D. W., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A.[Link]
-
Kralova, P., Fulopova, V., Malon, M., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science.[Link]
Bioanalytical Method Development Support Center: LC-MS/MS in Complex Matrices
Welcome to the Bioanalytical Method Development Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals navigate the complexities of quantifying small molecule compounds in complex biological matrices (e.g., plasma, urine, tissue).
Developing a robust LC-MS/MS assay is not merely about stringing together analytical techniques; it is about establishing a self-validating system where every experimental choice—from sample extraction to mass spectrometric detection—is mechanistically justified and mathematically sound.
Method Development Workflow
Figure 1: End-to-end bioanalytical LC-MS/MS method development and validation workflow.
Section 1: Sample Preparation & Extraction Troubleshooting
Q: Why am I seeing low absolute recovery (<40%) during Solid Phase Extraction (SPE) of highly protein-bound drugs from human plasma? A: Low recovery in plasma is rarely a failure of the SPE sorbent itself; rather, it is a failure to disrupt the analyte-protein equilibrium before extraction. In complex matrices, small molecules tightly bind to endogenous proteins (like human serum albumin). If the sample is loaded directly onto the SPE cartridge, the protein-bound fraction washes straight through into the waste. Causality & Solution: You must shift the equilibrium to the unbound state. Pre-treat the plasma sample with a strong acid (e.g., 4% phosphoric acid) or a chaotropic agent before loading[1]. This denatures the binding proteins and releases the analyte, allowing it to interact freely with the reversed-phase or mixed-mode SPE sorbent, typically increasing recoveries to >75%[1].
Standard Operating Protocol: Reversed-Phase Solid Phase Extraction (SPE) for Plasma
To ensure high recovery and clean extracts, follow this self-validating SPE methodology using a polymeric reversed-phase sorbent (e.g., 30 mg HLB cartridge)[2]:
-
Sample Pre-treatment: Aliquot 100 µL of thawed, homogenized plasma. Add 100 µL of 4% phosphoric acid. Vortex for 30 seconds to disrupt protein binding[1]. Spike with the appropriate Stable Isotope-Labeled Internal Standard (SIL-IS)[2].
-
Conditioning: Pass 1.0 mL of HPLC-grade Methanol through the cartridge to solvate the polymeric sorbent bed[2].
-
Equilibration: Pass 1.0 mL of Deionized Water to prepare the bed for the aqueous sample[2].
-
Loading: Apply the 200 µL pre-treated sample to the cartridge at a controlled flow rate (approx. 1 mL/min) to ensure optimal mass transfer.
-
Washing: Wash with 1.0 mL of 5% Methanol in water. This critical step removes hydrophilic endogenous interferences (salts, small peptides) while keeping the hydrophobic analyte retained[1].
-
Elution: Elute the target compound using 2 x 500 µL of 2% Formic Acid in 80% Methanol[1]. The organic strength breaks the hydrophobic interactions, while the acid ensures basic compounds remain ionized and soluble.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase to match the chromatographic starting conditions.
Section 2: Chromatographic Resolution & Matrix Effects
Q: How do I definitively diagnose and eliminate ion suppression caused by matrix effects in LC-MS/MS? A: Matrix effects occur when co-eluting endogenous components (such as phospholipids in plasma or polyethylene glycols in urine) compete with your target analyte for charge during the Electrospray Ionization (ESI) process[3][4]. This competition severely reduces the ionization efficiency of your compound, leading to signal suppression, poor precision, and assay failure[3].
Causality & Solution: To diagnose this, perform a post-column infusion experiment. Infuse a constant stream of your pure analyte into the MS source while simultaneously injecting a blank matrix extract through the LC column. A sudden drop in the steady baseline signal indicates the exact retention time where matrix components are eluting and causing suppression. To eliminate it, you must improve chromatographic resolution (e.g., switching from HPLC to UPLC to narrow peak widths and separate interferents)[3] or enhance sample cleanup (switching from simple protein precipitation to SPE)[2]. Additionally, utilizing a Stable Isotope-Labeled (SIL) Internal Standard is the gold standard for correcting residual matrix effects, as the SIL-IS co-elutes perfectly with the analyte and experiences the exact same suppression, normalizing the final ratio[5].
Quantitative Data: Matrix Effect Mitigation Strategies
The following table summarizes the quantitative impact of various sample preparation and analytical strategies on matrix effects and assay accuracy:
| Mitigation Strategy | Mechanistic Action | Typical Ion Suppression Impact | Accuracy / Precision Impact |
| Protein Precipitation (PPT) | Removes bulk proteins via organic solvent crash. | High (>40% suppression from residual phospholipids) | High variance (CV >20%) without SIL-IS. |
| Solid Phase Extraction (SPE) | Selectively retains analyte; washes away salts/lipids. | Low (<15% suppression)[4] | Excellent (CV <10%). |
| UPLC vs. HPLC | Higher peak capacity resolves analytes from interferents. | Reduces suppression by 20-30% vs HPLC[3] | Improves signal-to-noise ratio. |
| Stable Isotope-Labeled IS | Normalizes ionization variance mathematically. | Does not remove suppression, but corrects for it[5]. | Ensures accuracy within ±15%[1]. |
Section 3: Regulatory Validation & Compliance
Q: What are the core parameters required to prove my method is "fit for purpose" under regulatory guidelines? A: A bioanalytical method is only as good as its validation data. According to the FDA Bioanalytical Method Validation Guidance (2018) and the harmonized ICH M10 guidelines, your method must be a scientifically defensible, self-validating system[6][7].
Causality: You must prove that the assay measures the exact analyte it claims to measure, at the required concentrations, without interference. The core parameters include[8]:
-
Selectivity & Specificity: Proving the method differentiates the analyte from endogenous matrix components and metabolites[8].
-
Sensitivity (LLOQ): Establishing the lowest quantifiable concentration with acceptable accuracy (±20%) and precision (CV ≤20%)[6].
-
Accuracy & Precision: Demonstrating that calibration curves and Quality Control (QC) samples fall within the strict ±15% acceptance criteria (±20% at LLOQ) across multiple runs[1][6].
-
Stability: Proving the analyte does not degrade during sample collection, freeze-thaw cycles, or benchtop processing[6].
References
- Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation".
- Waters Corporation. "Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution".
- Benchchem. "A Researcher's Guide to FDA Bioanalytical Method".
- Infinix Bio. "Cost-effective FDA method validation".
- OMICS International. "LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects?".
- NIH / PMC. "Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse".
- Benchchem. "Application Notes & Protocols for Solid Phase Extraction (SPE) of 2,4-Difluorobenzoyl Paliperidone-d4 from Plasma".
- ResearchGate. "Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection".
Sources
A Comparative Guide to the Validation of HPLC Methods for 3,4-Dehydrothiomorpholine-3-Carboxylate
In the landscape of pharmaceutical development, the rigorous and robust quantification of novel chemical entities is paramount. 3,4-Dehydrothiomorpholine-3-carboxylate, a cyclic unsaturated amino acid analogue, presents unique analytical challenges due to its polarity, potential for stereoisomerism, and the presence of a sulfur-containing ring. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the accurate and precise determination of this compound.
The narrative that follows is not a mere recitation of protocols. Instead, it is a scientifically grounded exploration of why certain analytical choices are made, how to build a self-validating system, and how to interpret the resulting data to ensure the highest degree of confidence in your analytical results. This guide is designed for researchers, scientists, and drug development professionals who require not just a method, but a comprehensive understanding of the method's performance and its underlying principles.
The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]
The Analytical Challenge: 3,4-Dehydrothiomorpholine-3-Carboxylate
The structure of 3,4-dehydrothiomorpholine-3-carboxylate, with its chiral center and UV-absorbing double bond, dictates the primary considerations for HPLC method development. The key challenges include:
-
Chiral Separation: The potential for enantiomers requires a stereoselective analytical approach to ensure that the method can distinguish between and accurately quantify the desired enantiomer.
-
Polarity: The carboxylic acid and secondary amine functionalities impart significant polarity, which can lead to poor retention on traditional reversed-phase columns.
-
Detection: The endocyclic double bond provides a chromophore suitable for UV detection, but sensitivity may need to be enhanced for low-level impurity analysis.
Method 1: In-House Chiral Stationary Phase (CSP) HPLC-UV Method
This method represents a direct approach to enantiomeric separation, leveraging a specialized chiral stationary phase to resolve the enantiomers of 3,4-dehydrothiomorpholine-3-carboxylate.
Experimental Protocol: Method 1
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
2. Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T (teicoplanin-based macrocyclic glycopeptide CSP), 250 x 4.6 mm, 5 µm.
-
Rationale: This type of CSP is particularly effective for the direct separation of underivatized amino acids and their analogues due to its multiple interaction modes, including ionic, hydrogen bonding, and steric interactions.[5]
-
-
Mobile Phase: 0.1% (v/v) Acetic Acid in Water:Methanol (70:30, v/v).
-
Rationale: The aqueous-organic mobile phase is compatible with the CSP and provides a suitable polarity for retaining and eluting the analyte. Acetic acid is added to control the ionization state of the carboxylic acid and amine groups, enhancing peak shape and retention.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Rationale: The conjugated system within the dehydrothiomorpholine ring is expected to have a UV maximum around this wavelength. A DAD is used to confirm peak purity and identify the optimal detection wavelength.
-
-
Injection Volume: 10 µL.
Method 2: Alternative Pre-Column Derivatization with Fluorescence Detection
This method employs an indirect approach where the analyte is derivatized with a fluorescent tag prior to analysis on a conventional achiral column. This can enhance both retention and sensitivity.
Experimental Protocol: Method 2
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a fluorescence detector (FLD).
2. Derivatization Procedure:
-
To 100 µL of the sample solution, add 100 µL of a 10 mg/mL solution of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile and 50 µL of a 0.1 M borate buffer (pH 9.0).
-
Vortex the mixture and heat at 60 °C for 5 minutes.
-
Cool the mixture and add 50 µL of 0.1 M HCl to stop the reaction.
-
Rationale: NBD-F reacts with the secondary amine of the analyte to form a highly fluorescent derivative. This not only significantly increases detection sensitivity but also introduces a hydrophobic moiety, improving retention on a C18 column.[6]
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient: 0-2 min, 20% B; 2-15 min, 20-80% B; 15-17 min, 80% B; 17.1-20 min, 20% B.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Excitation at 470 nm, Emission at 530 nm.
-
Injection Volume: 20 µL.
HPLC Method Validation Workflow
The following diagram illustrates the systematic approach to validating an HPLC method, in line with ICH guidelines.[7][8][9]
Caption: A typical workflow for HPLC method validation.
Comparative Validation Data
The performance of both methods was rigorously evaluated based on the validation parameters stipulated by the ICH. The results are summarized below.
Table 1: System Suitability
| Parameter | Method 1 (CSP-UV) | Method 2 (Derivatization-FLD) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 0.5% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Method 1 (CSP-UV) | Method 2 (Derivatization-FLD) | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.05 - 10 | As per application |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 3: Accuracy and Precision
| Parameter | Method 1 (CSP-UV) | Method 2 (Derivatization-FLD) | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low Conc. (80%) | 99.2% | 101.5% | 98.0 - 102.0% |
| Mid Conc. (100%) | 100.5% | 100.8% | 98.0 - 102.0% |
| High Conc. (120%) | 99.8% | 99.5% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| Repeatability (n=6) | 0.9% | 0.6% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.0% | ≤ 2.0% |
Table 4: Detection and Quantitation Limits
| Parameter | Method 1 (CSP-UV) | Method 2 (Derivatization-FLD) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.05 µg/mL |
Discussion and Method Comparison
Both methods were successfully validated and demonstrated to be suitable for the quantification of 3,4-dehydrothiomorpholine-3-carboxylate. However, the choice between the two depends on the specific application.
-
Method 1 (CSP-UV): This method is simpler, with no sample derivatization step, which reduces sample preparation time and potential sources of error. It is highly specific for the enantiomers of the analyte. However, its sensitivity is lower than the derivatization method, making it more suitable for assay and content uniformity testing where the analyte concentration is relatively high.
-
Method 2 (Derivatization-FLD): This method offers significantly higher sensitivity, with a limit of quantitation approximately 20-fold lower than the CSP-UV method. This makes it ideal for the analysis of low-level impurities, degradation products, or for bioanalytical applications where sample concentrations are expected to be low. The main drawbacks are the additional sample preparation step and the need for careful control of the derivatization reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Inappropriate mobile phase pH. - Column degradation. | - Adjust mobile phase pH to ensure complete ionization or suppression of ionization of the analyte. - Use a new column or a column with a different stationary phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. | - Ensure proper mobile phase mixing and degassing. - Use a column thermostat and ensure the laboratory temperature is stable. |
| Low Sensitivity | - Suboptimal detection wavelength. - Low analyte concentration. | - Use a DAD to determine the wavelength of maximum absorbance. - Consider a more sensitive detection method like fluorescence or mass spectrometry, or employ a derivatization strategy. |
Conclusion
The validation of an HPLC method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comparative analysis of two robust and reliable HPLC methods for the determination of 3,4-dehydrothiomorpholine-3-carboxylate. The direct chiral separation method (Method 1) offers simplicity and specificity for enantiomeric analysis at higher concentrations, while the indirect derivatization method (Method 2) provides superior sensitivity for trace-level analysis.
The choice of method should be guided by the specific analytical requirements, such as the expected concentration range of the analyte and the need for enantiomeric specificity versus ultimate sensitivity. By following the principles of method validation outlined in this guide and adhering to regulatory guidelines, researchers can be confident in the quality and integrity of their analytical data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ACS Publications. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. [Link]
-
Slideshare. (2015). Ich guidelines for validation final. [Link]
-
Diva-portal.org. (2011). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. scribd.com [scribd.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. diva-portal.org [diva-portal.org]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
comparative analysis of different synthetic routes to thiomorpholine-3-carboxylate
An in-depth comparative analysis of the synthetic routes to thiomorpholine-3-carboxylate and its parent acid reveals a landscape defined by the trade-off between scalability, stereochemical control, and structural diversity. As a critical scaffold in medicinal chemistry—frequently utilized in the development of kinase inhibitors, HIV integrase inhibitors, and metalloproteinase antagonists—selecting the optimal synthetic pathway is paramount for drug development professionals.
This guide objectively evaluates the three primary synthetic methodologies, providing mechanistic insights, performance metrics, and self-validating experimental protocols to ensure reproducibility in your laboratory.
Mechanistic Rationale of Synthetic Pathways
The construction of the 1,4-thiazane (thiomorpholine) ring predominantly utilizes L-cysteine as the chiral pool starting material. The divergence in synthetic strategies lies in how the C-S and C-N bonds are formed to close the six-membered ring.
-
Route A: Direct One-Pot Alkylation (The Classic Approach) This route relies on the differential nucleophilicity of the thiol and amine groups of L-cysteine. Under strictly controlled basic conditions, the highly nucleophilic thiolate (pKa ~8.3) undergoes an initial SN2 displacement of a primary halide (e.g., 1,2-dibromoethane). Subsequent heating provides the activation energy required for the less nucleophilic primary amine (pKa ~10.8) to execute an intramolecular cyclization, displacing the second halide[1].
-
Route B: Polymer-Supported Stereoselective Synthesis (The Combinatorial Approach) Designed for library generation, this solid-phase peptide synthesis (SPPS) approach immobilizes Fmoc-Cys(Trt)-OH on a resin. Following deprotection and N-sulfonylation, the amine is alkylated with an α -bromoketone. The critical innovation here is the cleavage step: utilizing trifluoroacetic acid (TFA) combined with triethylsilane (TES). TES acts as a hydride donor, stereoselectively reducing the transient cyclic iminium intermediate to prevent aromatization, yielding highly pure, substituted thiomorpholine-3-carboxylic acids[2][3].
-
Route C: Two-Step Solution-Phase via S -Alkylation To avoid the toxicity and polymerization risks of 1,2-dibromoethane, this route first isolates S -(2-hydroxyethyl)cysteine. The hydroxyl group is then activated (typically via chlorination with SOCl2 ), prompting a spontaneous intramolecular displacement by the amine to form the ring[1].
All routes initially yield thiomorpholine-3-carboxylic acid, which is subsequently converted to the target thiomorpholine-3-carboxylate via standard acid-catalyzed esterification.
Pathway Visualization
Fig 1: Comparative synthetic workflows for thiomorpholine-3-carboxylate from L-cysteine.
Quantitative Performance Metrics
The following table summarizes the experimental data and performance characteristics of each synthetic route, allowing for an objective selection based on project requirements.
| Performance Metric | Route A: Direct One-Pot Alkylation | Route B: Polymer-Supported Synthesis | Route C: Two-Step via S-Alkylation |
| Overall Yield (Acid) | 40–55% | 46–90% (Substrate dependent) | 60–75% |
| Stereoretention | Moderate (Prone to base-catalyzed racemization) | Excellent (>95% ee) | High (>90% ee) |
| Scalability | High (Easily adapted to Kilogram scale) | Low (Milligram to Gram scale) | Medium (Gram to multi-gram scale) |
| Reagent Toxicity | High (1,2-Dibromoethane is a severe alkylating agent) | Low (Standard SPPS reagents) | Medium |
| Primary Byproducts | Polymeric thioethers, bis-alkylated species | Truncated sequences, unreduced thiazines | Intermolecular dimers |
| Optimal Use Case | Bulk synthesis of the unsubstituted core scaffold | Generation of highly substituted, diverse libraries | Stereosensitive synthesis of the core scaffold |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols integrate causality-driven steps with built-in analytical validation check-points.
Protocol A: Scalable Synthesis of Methyl Thiomorpholine-3-carboxylate (via Route A)
This protocol is optimized for bulk generation of the unsubstituted core.
Step 1: Thioalkylation and Cyclization
-
Preparation: Dissolve 100 mmol of L-cysteine in 100 mL of degassed 2M NaOH.
-
Causality: Degassing the solvent prevents oxidative dimerization to cystine. The pH (~14) ensures complete deprotonation of the thiol (pKa 8.3), maximizing its nucleophilicity.
-
-
Alkylation: Cool the solution to 0 °C. Add 110 mmol of 1,2-dibromoethane dropwise over 30 minutes.
-
Validation Checkpoint 1: After 1 hour of stirring at room temperature, perform an Ellman’s test (DTNB). A negative (colorless) result validates the complete consumption of free thiols, indicating successful S -alkylation.
-
-
Cyclization: Heat the reaction mixture to 60 °C for 4 hours.
-
Causality: Elevated temperature provides the thermodynamic push for the amine to attack the secondary bromide, closing the sterically favored 6-membered ring.
-
-
Isolation: Cool to 0 °C and carefully adjust the pH to 5.5 using 6M HCl.
-
Causality: pH 5.5 is the isoelectric point of thiomorpholine-3-carboxylic acid, forcing the zwitterion to precipitate.
-
Validation Checkpoint 2: Filter the white precipitate. TLC (n-butanol/acetic acid/water 4:1:1) stained with ninhydrin must show a single yellow/brown spot (characteristic of secondary amines), distinct from the purple spot of primary L-cysteine.
-
Step 2: Esterification to the Carboxylate
-
Suspend the dried acid (50 mmol) in 100 mL of anhydrous methanol.
-
Cool to 0 °C and add 60 mmol of Thionyl Chloride ( SOCl2 ) dropwise.
-
Reflux for 12 hours, then concentrate under vacuum to yield methyl thiomorpholine-3-carboxylate hydrochloride as a crystalline solid.
Protocol B: Stereoselective Polymer-Supported Synthesis (via Route B)
This protocol is adapted from the methodology described by Králová et al., optimized for generating substituted derivatives[2][3].
-
Immobilization & Deprotection: Swell Fmoc-Cys(Trt)-OH loaded Wang resin in DCM/DMF. Deprotect the Fmoc group using 20% piperidine in DMF.
-
Validation Checkpoint 1: A positive Kaiser test (deep blue resin beads) confirms the presence of free primary amines.
-
-
Sulfonylation: React the resin with 4-nitrobenzenesulfonyl chloride (NsCl) and DIPEA in DCM for 2 hours.
-
Causality: The nosyl group protects the amine from over-alkylation while simultaneously increasing the acidity of the N-H proton, facilitating the next step.
-
Validation Checkpoint 2: A negative Kaiser test (colorless/yellow beads) confirms complete sulfonylation.
-
-
Alkylation: Treat the resin with an α -bromoketone (e.g., 2-bromoacetophenone) and K2CO3 in DMF.
-
Cleavage & Reduction: Treat the resin with a cleavage cocktail of TFA/TES/DCM (50:10:40) for 24 hours at room temperature.
-
Causality: TFA cleaves the ester linkage to the Wang resin and removes the Trityl protecting group from the sulfur, initiating spontaneous cyclization. Triethylsilane (TES) acts as an in-situ hydride donor, stereoselectively reducing the resulting cyclic iminium to the saturated thiomorpholine ring, preventing the formation of aromatic thiazines[2].
-
-
Validation Checkpoint 3: Analyze the filtered cleavage cocktail via LC-MS. The chromatogram should exhibit >85% UV purity (at 254 nm) with the base peak matching the [M+H]+ of the target substituted thiomorpholine-3-carboxylic acid.
Conclusion
The synthesis of thiomorpholine-3-carboxylate requires a strategic choice based on the end-goal. For early-stage drug discovery requiring diverse structure-activity relationship (SAR) profiling, the Polymer-Supported Route offers unmatched stereocontrol and modularity, albeit at a higher cost and lower scale. Conversely, for process chemistry and scale-up of the foundational scaffold, the Direct One-Pot Alkylation remains the industry standard due to its operational simplicity and high atom economy, provided strict pH and temperature controls are maintained to mitigate racemization and polymerization.
References
-
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives Source: ACS Combinatorial Science (2017) URL:[Link]
-
TRANSNITROSATION OF ALICYCLIC N-NITROSAMINES CONTAINING SULFUR ATOMS IN FIVE- AND SIX-MEMBERED RINGS Source: Heterocycles (2023) URL:[Link]
-
Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds Source: Chemical Research in Toxicology (2007) URL:[Link]
Sources
Biological Activity of 3,4-Dehydrothiomorpholine-3-carboxylate vs. Its Analogs: A Comprehensive Comparison Guide
Executive Summary
For drug development professionals and biochemists investigating sulfur-containing cyclic ketimines, distinguishing the biological activity of 3,4-dehydrothiomorpholine-3-carboxylate (commonly known as aminoethylcysteine ketimine, or AECK) from its structural analogs is critical. While AECK acts as a highly specific enzyme inhibitor, its dicarboxylic analog, Lanthionine Ketimine (LK) , functions primarily as a neuroprotective and anti-inflammatory agent.
This guide provides an objective, data-driven comparison of AECK against its analogs, detailing their divergent mechanistic pathways, target affinities, and the self-validating experimental protocols required to characterize them.
Mechanistic Divergence & Biological Targets
Despite sharing a similar 1,4-thiazine ring structure, the presence of a single versus double carboxylate group fundamentally alters the pharmacophore and biological trajectory of these compounds.
3,4-Dehydrothiomorpholine-3-carboxylate (AECK)
AECK is a monocarboxylic cyclic ketimine generated via the transamination of aminoethylcysteine. Its primary characterized biological activity is the purely competitive inhibition of D-amino-acid oxidase (DAAO) . AECK binds the active site of DAAO with high affinity ( ), inducing a distinct charge-transfer complex with the enzyme's FAD cofactor. Recent untargeted metabolomics have also identified AECK as a significantly upregulated biomarker in inflammatory and metabolic dysregulations, including Polycystic Ovary Syndrome (PCOS) and Ankylosing Spondylitis .
Lanthionine Ketimine (LK) & Analogs
LK is the dicarboxylic analog of AECK. The addition of the second carboxyl group creates steric and electrostatic hindrance that renders LK completely ineffective at inhibiting DAAO. Instead, LK and its synthetic, cell-permeable ethyl ester (LKE) interact with the collapsin response mediator protein 2 (CRMP2). This interaction stimulates autophagy, suppresses microglial activation, and promotes neurite extension, making LKE a promising therapeutic candidate for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease .
Comparative Biological Activity Data
The following table summarizes the quantitative performance and target specificity of AECK compared to its primary analogs and metabolites.
| Compound | Structural Classification | Primary Biological Target | Key Biological Activity / Effect | DAAO Inhibition ( Ki ) |
| 3,4-Dehydrothiomorpholine-3-carboxylate (AECK) | Monocarboxylic cyclic ketimine | D-Amino-Acid Oxidase (DAAO) | Competitive DAAO inhibition; inflammatory biomarker | |
| Lanthionine Ketimine (LK) | Dicarboxylic cyclic ketimine | CRMP2 / Autophagy pathways | Neuroprotection, anti-neuroinflammation | Ineffective |
| Lanthionine Ketenamine Ester (LKE) | Cell-permeable LK ester | CRMP2 | Enhanced CNS penetration; ALS/Alzheimer's therapeutic model | Ineffective |
| Thiomorpholine-3-carboxylate | Saturated cyclic thioether | Ketimine Reductase (CRYM) | Reduced metabolite of AECK; minimal direct activity | >1 mM |
Pathway Visualization
Metabolic pathways and divergent biological targets of AECK and its dicarboxylic analog LK.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include orthogonal readouts and internal controls to definitively separate the activity of AECK from its analogs.
Protocol 1: DAAO Inhibition Kinetics & Spectral Shift Assay
Causality: Because AECK and LK share a similar ring structure, measuring downstream H2O2 depletion alone is insufficient to prove specific active-site binding. This assay couples kinetic measurements with a spectrophotometric shift, proving that AECK uniquely forms a charge-transfer complex with the FAD cofactor of DAAO.
-
Enzyme Preparation: Dilute purified porcine kidney DAAO in 50 mM sodium pyrophosphate buffer (pH 8.5) to a final concentration of 10 nM .
-
Inhibitor Incubation (The Control Step): Aliquot the enzyme into three cuvettes. To Cuvette A, add AECK. To Cuvette B (Negative Control), add LK. Cuvette C is the vehicle control.
-
Orthogonal Validation (Spectral Shift): Before adding the substrate, scan the visible spectrum of Cuvette A. A successful AECK-DAAO interaction will shift the FAD absorption maxima from 375−455 nm to 385−445 nm , with a distinct broad band appearing at 750 nm . Cuvette B (LK) will show no shift.
-
Kinetic Initiation: Initiate the reaction by adding D-alanine (ranging from 1 mM to 10 mM ).
-
Detection & Analysis: Monitor oxygen consumption via a Clark-type electrode or a coupled peroxidase assay at 436 nm . Generate a Lineweaver-Burk plot. AECK will demonstrate a purely competitive inhibition profile ( ).
Protocol 2: Ketimine Reductase (CRYM) Enzymatic Reduction Assay
Causality: AECK is metabolically unstable and is rapidly reduced in mammalian tissues to thiomorpholine-3-carboxylate by μ -crystallin (CRYM) . Monitoring the oxidation of the NADH cofactor provides a real-time kinetic readout of this conversion.
-
Reaction Mixture: Prepare a master mix containing 100 mM sodium phosphate buffer (pH 7.6), 0.2 mM NADH, and 1 mM AECK.
-
Initiation: Add of recombinant human CRYM enzyme to the mixture at 37∘C .
-
Kinetic Measurement: Continuously record the absorbance at 340 nm for 10 minutes. The depletion of NADH (molar extinction coefficient ϵ=6220 M−1cm−1 ) correlates directly with the reduction of the AECK C=N double bond.
-
Self-Validation (Mass Spectrometry): To confirm that the 340 nm signal drop is due to target reduction and not background NADH oxidation, quench the reaction with cold acetonitrile and analyze via LC-MS/MS. Confirm the disappearance of AECK ( m/z146.0[M+H]+ ) and the stoichiometric appearance of thiomorpholine-3-carboxylate ( m/z148.0[M+H]+ ).
References
-
Interaction between 1,4-thiazine derivatives and D-amino-acid oxidase. PubMed (NIH).[Link][1]
-
An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues. PubMed Central (NIH).[Link][2][3]
-
Metabolomics-Driven Insights into Biomarkers for Poor Ovarian Response: A Narrative Review. PubMed Central (NIH).[Link][4]
-
Thiomorpholine-carboxylate dehydrogenase. Wikipedia.[Link][5]
-
Interferon-Linked Lipid and Bile Acid Imbalance Uncovered in Ankylosing Spondylitis in a Sibling-Controlled Multi-Omics Study. MDPI. [Link][6]
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- 1. Interaction between 1,4-thiazine derivatives and D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Thiomorpholine-carboxylate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Interferon-Linked Lipid and Bile Acid Imbalance Uncovered in Ankylosing Spondylitis in a Sibling-Controlled Multi-Omics Study [mdpi.com]
A Comparative Guide to the Definitive Structural Confirmation of 3,4-Dehydrothiomorpholine-3-carboxylate by X-ray Crystallography
Executive Summary
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function and reactivity. For novel chemical entities and critical biomolecules like 3,4-dehydrothiomorpholine-3-carboxylate, an intermediate in sulfur amino acid metabolism, unambiguous structural confirmation is paramount. While spectroscopic methods such as NMR and Mass Spectrometry provide vital clues about connectivity and composition, they can fall short in defining absolute stereochemistry and solid-state conformation. This guide provides an in-depth comparison of analytical techniques, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard for structural elucidation. We will detail the experimental workflow, explain the causality behind methodological choices, and present the definitive data that only this technique can provide, ensuring the highest level of scientific integrity for researchers and drug development professionals.
Introduction: The Subject Molecule and the Need for Certainty
3,4-Dehydrothiomorpholine-3-carboxylate, also known as thialysine ketimine, is a cyclic ketimine that plays a role in biological pathways. It is the product of the enzyme thiomorpholine-carboxylate dehydrogenase, which acts on thiomorpholine-3-carboxylate[1]. As a chiral, heterocyclic compound, its precise conformation—the puckering of the dihydrothiazine ring, the orientation of the carboxylate group, and the planarity of the imine bond—dictates its interaction with enzymes and its overall stability.
In fields like drug discovery and molecular biology, assuming a structure based on indirect evidence is a significant risk. An incorrect assignment of stereochemistry or conformation can lead to a fundamental misunderstanding of biological activity and the misdirection of research efforts. Therefore, a definitive, high-resolution structural confirmation is not just a formality but a foundational requirement.
The Limitations of Indirect Methods: A Comparative Overview
Before demonstrating the power of X-ray crystallography, it is crucial to understand what other common analytical techniques can and cannot tell us about the structure of 3,4-dehydrothiomorpholine-3-carboxylate.
| Technique | Information Provided | Inherent Ambiguities for This Molecule |
| Mass Spectrometry (MS) | Confirms molecular weight (145.02 g/mol ) and elemental formula (C₅H₇NO₂S).[2] | Provides no information on atom connectivity, stereochemistry, or 3D conformation. Isomers cannot be distinguished. |
| Infrared (IR) Spectroscopy | Identifies functional groups. Expect strong stretches for the carboxylate (COO⁻) group (~1650-1540 cm⁻¹ and 1450-1360 cm⁻¹) and the imine (C=N) bond (~1690-1640 cm⁻¹). | Confirms presence of groups but not their position or spatial relationship. Cannot determine ring conformation. |
| Nuclear Magnetic (NMR) Spectroscopy | Reveals the chemical environment and connectivity of ¹H and ¹³C atoms, establishing the carbon-hydrogen framework. | Can be complex to interpret for non-rigid rings. While NOE experiments can suggest spatial proximity, they may not be sufficient to solve the complete 3D structure or absolute configuration without ambiguity. |
While this suite of techniques can build a strong hypothesis for the molecule's identity, it is X-ray crystallography that provides the final, irrefutable proof.
X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides a direct visualization of the molecule by mapping electron density in three-dimensional space. The technique is unparalleled in its ability to determine bond lengths, bond angles, and absolute configuration, making it the most authoritative method for structural confirmation[3].
Core Principle: From Crystal to Structure
The process relies on the diffraction of an X-ray beam by a highly ordered, single crystal of the compound. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are mathematically related to the arrangement of atoms in the crystal's unit cell. By analyzing this pattern, a 3D electron density map can be constructed, from which the atomic positions are determined.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the necessary steps to confirm the structure of a compound like 3,4-dehydrothiomorpholine-3-carboxylate. The causality behind each step is explained to highlight the robust and self-validating nature of the experiment.
Step 1: Synthesis and Purification
-
Protocol: Synthesize or acquire 3,4-dehydrothiomorpholine-3-carboxylate. Purify the compound to >98% purity using techniques like recrystallization or chromatography.
-
Causality: Impurities disrupt the formation of a uniform crystal lattice, which is essential for obtaining high-quality diffraction data. The purity of the starting material is the single most important factor for successful crystallization.
Step 2: Crystal Growth (The Critical Step)
-
Protocol: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. A solvent system like methanol/water or acetone/hexane would be a logical starting point.
-
Causality: A well-ordered single crystal is required to act as a three-dimensional diffraction grating. A poorly formed, cracked, or twinned crystal will produce a weak or uninterpretable diffraction pattern. This step is often a process of trial and error to find the optimal conditions.
Step 3: Data Collection
-
Protocol: Mount a suitable crystal on a goniometer head and place it on the diffractometer (e.g., a Bruker D8 Venture).[3] The crystal is cooled in a stream of nitrogen gas to a low temperature (typically 100-173 K). The instrument then rotates the crystal while exposing it to a monochromatic X-ray beam, and a detector collects the resulting diffraction pattern.
-
Causality: Cooling the crystal minimizes thermal vibrations of the atoms. This results in sharper diffraction spots at higher angles, leading to a higher resolution structure and more precise determination of atomic positions and bond lengths.
Step 4: Structure Solution and Refinement
-
Protocol: The collected data are processed to determine the unit cell dimensions and space group. Software programs (e.g., SHELXT) are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using a least-squares algorithm (e.g., with SHELXL).
-
Causality: The refinement process minimizes the difference between the observed diffraction data and the data calculated from the atomic model. The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S). An R1 value below 0.05 (5%) is indicative of a well-refined structure.
The Definitive Data: An Exemplary Case Study
As the specific crystal structure of 3,4-dehydrothiomorpholine-3-carboxylate is not publicly available, we will use the published data for a related compound, 4-(4-Nitrophenyl)thiomorpholine , to illustrate the definitive nature of the results obtained.[3] This compound also features the core thiomorpholine ring, providing a relevant comparison.
Key Crystallographic Parameters (Exemplary)
This table showcases the type of precise, quantitative data generated from an X-ray crystallography experiment.
| Parameter | Value for 4-(4-Nitrophenyl)thiomorpholine[3] | Significance |
| Formula | C₁₀H₁₂N₂O₂S | Confirms the chemical composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.3385 (4) | Unit cell dimensions. |
| b (Å) | 10.1691 (4) | Unit cell dimensions. |
| c (Å) | 10.1430 (4) | Unit cell dimensions. |
| β (°) | 98.423 (2) | Unit cell angle. |
| V (ų) | 1054.14 (7) | Volume of the unit cell. |
| T (K) | 100 (2) | Temperature of data collection. |
| Final R1 [I>2σ(I)] | 0.0359 | A low R-factor indicating a high-quality refinement. |
Structural Insights: What the Data Reveals
-
Unambiguous Conformation: The X-ray data for 4-(4-nitrophenyl)thiomorpholine reveals that the thiomorpholine ring adopts a low-energy chair conformation .[3] For our target molecule, 3,4-dehydrothiomorpholine-3-carboxylate, the data would similarly reveal the exact conformation of the dihydrothiazine ring (likely a half-chair or sofa conformation due to the C=N double bond).
-
Precise Bond Lengths and Angles: The analysis would provide bond lengths with very low uncertainty (e.g., C-S = 1.81 Å, C-N = 1.47 Å). For our target, this would definitively confirm the C=N imine bond length (expected ~1.28 Å) and the geometry around the sp²-hybridized C3 and N4 atoms.
-
Absolute Stereochemistry: For chiral molecules crystallized in a chiral space group, specialized methods can determine the absolute configuration (R or S) of each stereocenter with near-absolute certainty.
-
Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state, showing any hydrogen bonds or other non-covalent interactions that stabilize the structure.
Conclusion
While a combination of spectroscopic techniques is essential for the initial characterization of a new chemical entity, they ultimately provide a hypothesis of the molecular structure. For 3,4-dehydrothiomorpholine-3-carboxylate, where subtle differences in conformation and stereochemistry can have significant biological implications, such a hypothesis is insufficient.
Single-crystal X-ray crystallography transcends these limitations by providing a direct, high-resolution, three-dimensional map of the molecule. It is the only technique that delivers an unambiguous and complete structural picture, from overall conformation down to the precise location of each atom. The experimental protocol is a self-validating system, with clear metrics to judge the quality and reliability of the final structure. For researchers, scientists, and drug development professionals, the confirmation of a structure by X-ray crystallography provides the ultimate level of confidence, ensuring that subsequent research is built on a solid and accurate foundation.
References
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PubChemLite. 3,4-dehydrothiomorpholine-3-carboxylate (C5H7NO2S). Available from: [Link]
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PubChem. Thiomorpholine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3,4-Dehydrothiomorpholine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Crystallography Open Database. COD - Crystallography Open Database. Available from: [Link]
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PubChemLite. Thiomorpholine-3-carboxylic acid (C5H9NO2S). Available from: [Link]
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Bálint, M., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 155-165. Available from: [Link]
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NextSDS. Thiomorpholine-3-carboxylic acid — Chemical Substance Information. Available from: [Link]
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Crystallography Open Database. Search results. Available from: [Link]
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Wikipedia. Thiomorpholine-carboxylate dehydrogenase. Available from: [Link]
-
ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available from: [Link]
-
Haffner, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1874. Available from: [Link]
-
Pawar, S., et al. (2014). Crystal structure of (S)-tert-butyl 3-carbamothioyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 228(4), 449-450. Available from: [Link]
-
R Discovery. X-Ray Powder Diffraction Data for 2,2′,2″-triaminotriethylamine-trihydrochloride. Available from: [Link]
-
NIST. Thiomorpholine. NIST Chemistry WebBook. Available from: [Link]
-
Wikipedia. Thiomorpholine. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Stability Studies of Thiomorpholine Derivatives
Introduction: The Thiomorpholine Scaffold and the Imperative of Stability
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antioxidant, hypolipidemic, antitubercular, and anticancer properties.[3][4] The sulfur atom, replacing the oxygen of its morpholine analog, increases lipophilicity and can serve as a "soft spot" for metabolism, a feature that can be advantageously tuned in drug design.[5]
However, for any promising thiomorpholine derivative to transition from a laboratory curiosity to a life-saving therapeutic, it must possess a stable and predictable profile. Drug stability is a non-negotiable aspect of pharmaceutical development, directly impacting safety, efficacy, and shelf-life.[6] Regulatory bodies worldwide mandate rigorous stability testing to understand how a drug substance or product changes over time under the influence of various environmental factors.[7]
This guide provides a comprehensive framework for designing and executing comparative stability studies for different thiomorpholine derivatives. We will move beyond rote protocols to explore the underlying rationale for experimental choices, ensuring that the data generated is not only accurate but also insightful for guiding lead optimization and formulation development.
Pillar 1: Understanding the Inherent Instability of the Thiomorpholine Ring
Before designing any experiment, we must first understand the potential chemical liabilities of the core scaffold. The thiomorpholine ring's stability is primarily influenced by its two heteroatoms.
-
The Susceptible Sulfur: The thioether group is the most significant site of chemical instability. It is highly susceptible to oxidation, readily forming the corresponding sulfoxide and, under more stringent conditions, the sulfone.[8][9] This transformation is not merely a chemical curiosity; it can dramatically alter the compound's polarity, solubility, and pharmacological activity. In biological systems, this oxidation is a common metabolic pathway, often mediated by cytochrome P450 enzymes.[8]
-
The Nucleophilic Nitrogen: The secondary amine is a nucleophilic center and a base. While the ring itself is generally stable against hydrolysis, substituents attached to this nitrogen can be labile. Furthermore, the nitrogen's basicity can influence the compound's pH-dependent stability and solubility.
-
Substituent-Driven Instability: The stability of a specific derivative is often dictated by the functional groups attached to the core ring. Groups prone to hydrolysis (e.g., esters, amides), photolysis (e.g., nitroaromatics), or other degradation pathways will naturally be the focus of stability investigations.
Pillar 2: Designing a Robust Comparative Forced Degradation Study
Forced degradation, or stress testing, is the cornerstone of a stability program.[10] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products. The primary goals are to elucidate degradation pathways, identify likely degradation products, and, critically, to develop a stability-indicating analytical method —a method capable of separating and quantifying the intact drug from all its degradants.[6][11]
The Causality Behind Experimental Choices
A successful study design requires a thoughtful selection of stress conditions, each chosen to probe a specific chemical vulnerability.
| Stress Condition | Rationale & Causality | Typical Conditions |
| Acid Hydrolysis | Simulates gastric fluid exposure and assesses the stability of acid-labile groups (e.g., esters, amides, glycosides). For thiomorpholines, this tests the stability of N-acyl or other sensitive side chains. | 0.1 M HCl, heated (e.g., 60-80°C) |
| Base Hydrolysis | Simulates intestinal pH and assesses the stability of base-labile groups. It helps identify potential incompatibilities with basic excipients in a formulation. | 0.1 M NaOH, heated (e.g., 60-80°C) |
| Oxidation | Probes the molecule's susceptibility to oxidative degradation, which can occur via atmospheric oxygen or interaction with oxidative excipients. The thioether in thiomorpholine is a primary target.[5][12] | 3-30% H₂O₂, room temperature |
| Thermal Stress | Evaluates the intrinsic stability of the molecule at elevated temperatures. It's a key predictor of degradation during heat-involved manufacturing processes (e.g., drying) and long-term storage.[13] | Solid state, heated (e.g., 80-105°C) |
| Photostability | Assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines.[7][14] This is crucial for determining packaging requirements and handling procedures. | Controlled exposure to UV and visible light (e.g., >1.2 million lux hours and >200 W h/m²) |
Visualization: The Experimental Workflow
The following diagram illustrates a logical workflow for conducting a comparative forced degradation study.
Caption: Workflow for a comparative forced degradation study.
Pillar 3: Self-Validating Protocols and Data Interpretation
Trustworthiness in scientific research is built on self-validating systems. In stability studies, this is achieved through rigorous analytical methodology and careful data interpretation.
Protocol: Forced Degradation of a Hypothetical N-Aryl Thiomorpholine
This protocol details a representative experiment. It is crucial to run a control sample (un-stressed) for each condition to provide a baseline for calculating degradation.
Objective: To assess the stability of "Compound X" under various stress conditions.
Materials:
-
Compound X (N-Aryl Thiomorpholine Derivative)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Formic Acid
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
Class A Volumetric Flasks
-
HPLC with UV or PDA detector and LC-MS system
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of Compound X in a 10 mL volumetric flask using a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, then neutralize with 1 mL of 1 M NaOH. Dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, then neutralize with 1 mL of 1 M HCl. Dilute to 10 mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation (Solution): Heat 1 mL of stock solution at 80°C for 24 hours. Cool and dilute to 10 mL with mobile phase.
-
Thermal Degradation (Solid): Place ~5 mg of solid Compound X in an oven at 105°C for 48 hours. Cool, then dissolve in 5 mL of mobile phase.
-
Photostability: Expose a solution (0.1 mg/mL) and solid powder to light conditions as specified in ICH Q1B guidelines. Prepare a final solution for analysis.
-
Control Sample: Dilute 1 mL of the original stock solution to 10 mL with mobile phase.
-
-
Stability-Indicating HPLC Method:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or lambda max of Compound X)
-
Injection Volume: 10 µL
-
-
Analysis and Validation:
-
Inject all samples onto the HPLC system.
-
System Suitability: Ensure the control injection meets pre-defined criteria for theoretical plates, tailing factor, and reproducibility.
-
Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using a PDA detector is essential.
-
Mass Balance: The sum of the parent drug and all degradation products should ideally be close to 100% of the initial concentration, indicating no non-chromophoric degradants were formed.
-
Presenting Comparative Data
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between derivatives.
Table 1: Hypothetical Comparative Degradation Data (%) for Thiomorpholine Derivatives
| Derivative | Structure | Acid (80°C, 4h) | Base (80°C, 2h) | Oxidation (30% H₂O₂, 24h) | Thermal (Solid, 105°C, 48h) |
| Derivative A | N-phenyl-thiomorpholine | < 2% | < 2% | 45% | < 1% |
| Derivative B | N-(4-acetylphenyl)-thiomorpholine | < 2% | 15% (hydrolysis of acetyl) | 48% | < 1% |
| Derivative C | N-phenyl-thiomorpholine-1-oxide | < 1% | < 1% | 8% (to sulfone) | < 1% |
Data are hypothetical and for illustrative purposes.
-
All derivatives are highly susceptible to oxidation, a hallmark of the thiomorpholine core.
-
Derivative B shows an additional liability to base-catalyzed hydrolysis due to its acetyl group.
-
Derivative C, already a sulfoxide, is significantly more stable to further oxidation than the parent thioethers.
Visualizing Degradation Pathways
Understanding the transformation products is key. The following diagram illustrates the most probable degradation pathway for a simple N-substituted thiomorpholine under oxidative stress.
Caption: Primary oxidative degradation pathway of thiomorpholine.
Note: The DOT script above uses placeholder image links. In a real application, these would be replaced with actual chemical structure images.
Conclusion
Comparative stability studies are an indispensable component of the drug development process for novel thiomorpholine derivatives. A thorough understanding of the scaffold's inherent chemical liabilities, particularly the susceptibility of the sulfur atom to oxidation, is paramount for designing effective and insightful experiments. By employing a systematic approach to forced degradation under hydrolytic, oxidative, thermal, and photolytic stress, researchers can elucidate degradation pathways, develop robust stability-indicating analytical methods, and make informed decisions about lead candidate selection, formulation strategies, and packaging requirements. The ultimate goal is to ensure that the final drug product delivered to the patient is both safe and effective throughout its entire lifecycle.
References
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Poupaert, J.H., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187-3193.
-
Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-42.
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
-
Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3).
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
-
Patil, N.P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ECronicon, 2022.
-
Jadhav, P.R., et al. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts (IJCRT), 11(10).
-
Gayathri, R. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals, Journal of Research in Pharmaceutical Science, 9(4), 01-04.
-
Kolar, M. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
-
Tzanavaras, P.D., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 735-42.
-
Kourist, R., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2020(2), M1126.
-
Pieczonka, A.M., et al. (2023). A thiomorpholine-based fluorescent probe for the far-red hypochlorous acid monitoring. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 291, 122193.
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3,4-Dehydrothiomorpholine-3-carboxylate proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized biochemical intermediates like 3,4-dehydrothiomorpholine-3-carboxylate requires more than just following a generic safety sheet. True laboratory safety is rooted in understanding the causality behind the protocols.
This compound—often referred to as thialysine ketimine—is a cyclic sulfur-nitrogen heterocycle frequently encountered in amino acid metabolism studies and organic synthesis[1],[2]. Because of its specific elemental composition (containing both nitrogen and sulfur within a thiazine ring), improper disposal or thermal decomposition can lead to the release of highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[3],[4].
The following monograph provides an authoritative, self-validating operational and disposal framework designed to integrate seamlessly into your laboratory's safety logistics.
Physicochemical Profile & Mechanistic Hazard Assessment
Before executing any operational workflow, it is critical to understand the material you are handling. 3,4-Dehydrothiomorpholine-3-carboxylate is the conjugate base of 3,4-dehydrothiomorpholine-3-carboxylic acid[1]. In biological systems, it is often generated spontaneously following the enzymatic oxidation of S-aminoethyl-L-cysteine by L-amino acid oxidase.
Fig 1: Biochemical generation of 3,4-dehydrothiomorpholine-3-carboxylate.
Hazard Causality: While specific in vivo toxicity data for the isolated ketimine is limited, its structural reliance on a thiomorpholine core dictates strict handling[2],[4]. Derivatives of this class are established skin, eye, and respiratory irritants[5]. Furthermore, the compound is incompatible with strong oxidizing agents, which can trigger rapid, exothermic degradation[5].
Table 1: Physicochemical & Hazard Profile
| Property | Value | Operational Impact / Causality |
| Synonyms | Thialysine ketimine; AECK | Ensure all laboratory inventory systems map these synonyms to prevent duplicate, unmanaged stock[2]. |
| CAS Number | 68006-11-1 | Required for accurate regulatory tracking and waste manifests[2]. |
| Molecular Formula | C5H6NO2S⁻ (Carboxylate) | Contains N and S; combustion yields toxic NOx/SOx gases[1],[4]. |
| Exact Mass | 144.01 Da | Relevant for LC-MS/MS assay quantification and tracking[1]. |
| Primary Hazards | Skin, Eye, Respiratory Irritant | Mandates the strict use of fume hoods during dry powder handling to prevent aerosol inhalation[5]. |
Step-by-Step Proper Disposal Procedures
Because of the environmental risks associated with sulfur-nitrogen heterocycles, under no circumstances should 3,4-dehydrothiomorpholine-3-carboxylate or its solutions be flushed down municipal drains [3],[6]. Standard municipal water treatment facilities are not equipped to reliably degrade complex cyclic ketimines.
The following self-validating protocols ensure compliance and safety.
Protocol A: Solid Waste Segregation (Powders & Consumables)
-
Collection: Gather all unreacted powder, contaminated weigh boats, spatulas, and pipette tips.
-
Containment: Place the collected materials into a compatible, sealable hazardous waste container (e.g., High-Density Polyethylene, HDPE). Double-bag any soft consumables (like gloves or paper towels).
-
Causality: Double-bagging creates a redundant barrier that prevents accidental puncture and exposure during transit to the disposal facility.
-
-
Labeling: Label the container explicitly as "Hazardous Solid Waste: Contains Sulfur-Nitrogen Heterocycles."
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, strictly segregated from strong oxidizers[7],[5].
Protocol B: Aqueous Waste Management
-
pH Verification: Before transferring aqueous solutions containing the ketimine to a waste carboy, verify that the pH is between 5 and 9.
-
Causality: Extreme acidic or basic conditions can accelerate the hydrolysis and degradation of the thiazine ring, potentially releasing volatile, foul-smelling sulfurous byproducts in the waste carboy.
-
-
Transfer: Pour the solution into a designated "Non-Halogenated Aqueous Waste" carboy.
-
Disposal Routing: Arrange for pickup by a licensed hazardous waste contractor. The required endpoint is high-temperature incineration (>1000°C)[6],[7].
Fig 2: Operational waste segregation and disposal routing for thiazine derivatives.
Emergency Spill Response Logistics
In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.
-
Evacuation & Assessment: If the spill involves more than 50 grams of dry powder outside of a fume hood, evacuate the immediate area to allow airborne dust to settle[3].
-
PPE Donning: Responders must wear nitrile gloves, a properly fitted N95 or P100 particulate respirator, and tight-fitting safety goggles[3],[6].
-
Causality: The primary acute hazard is respiratory and ocular irritation from micro-particulate dust[5].
-
-
Containment (Dry Spill): Do NOT use water to wash the spill[3].
-
Causality: Adding water will spread the contamination, potentially allowing the chemical to enter floor drains or hard-to-reach crevices.
-
-
Collection: Carefully sweep up the powder using an anti-static brush and dustpan, or preferably, an explosion-proof HEPA-filtered vacuum[3].
-
Causality: Standard commercial vacuums can generate static electricity, which poses an ignition risk if the dust concentration reaches combustible limits.
-
-
Decontamination: Once the bulk powder is removed, wipe the area with a damp paper towel to capture residual micro-particles. Dispose of all cleanup materials as hazardous solid waste following Protocol A[7].
Table 2: Waste Segregation Metrics Summary
| Waste Category | Container Type | Mandatory Labeling Requirements | Final Disposal Method |
| Solid Powder / PPE | HDPE (Double-bagged) | "Hazardous Solid Waste: Thiazine Derivatives" | High-Temp Incineration |
| Aqueous Solutions | Polyethylene Carboy | "Non-Halogenated Aqueous Waste" | Licensed Chemical Disposal |
| Organic Mixtures | Glass/HDPE Carboy | "Non-Halogenated Organic Waste" | High-Temp Incineration |
References
- Source: PubChem (National Institutes of Health)
- Buy thialysine ketimine from Dayang Chem (Hangzhou) Co.
- Thiomorpholine-3-carboxylic acid, N-BOC protected (Safety Data Sheet)
- Chemical Safety Data Sheet MSDS / SDS - Thiomorpholine-3-carboxylic acid methyl ester hydrochloride Source: ChemicalBook URL
- SAFETY DATA SHEET - Thiomorpholine 1,1-Dioxide Source: TCI Chemicals URL
- SAFETY DATA SHEET - Ethyl thiomorpholine-3-carboxylate hydrochloride Source: Fisher Scientific URL
- SAFETY DATA SHEET - Thiomorpholine Source: Fisher Scientific URL
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A Senior Application Scientist's Guide to Handling 3,4-Dehydrothiomorpholine-3-carboxylate: Personal Protective Equipment, Operational Plans, and Disposal
The safety information for thiomorpholine and its derivatives consistently indicates risks of skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Therefore, we will proceed with the assumption that 3,4-Dehydrothiomorpholine-3-carboxylate presents similar hazards.
Hazard Assessment: Understanding the Risks
Before any laboratory work commences, a thorough risk assessment is critical. Based on the data for analogous compounds, we must anticipate the following hazards for 3,4-Dehydrothiomorpholine-3-carboxylate:
| Hazard Type | Anticipated Risk | Rationale from Analogous Compounds |
| Skin Contact | Causes skin irritation, potentially severe burns with prolonged contact. | Thiomorpholine is classified as a substance that causes severe skin burns and eye damage.[4][5] |
| Eye Contact | Causes serious eye irritation, with a risk of severe eye damage. | The safety data for N-BOC protected thiomorpholine-3-carboxylic acid explicitly states it causes serious eye irritation.[1] |
| Inhalation | May cause respiratory irritation. | Inhalation of vapors or dust from similar compounds can lead to respiratory tract irritation.[1] |
| Ingestion | Harmful if swallowed. | Thiomorpholine derivatives are generally considered harmful if ingested.[6] |
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Requirements
The following PPE constitutes the minimum standard for handling 3,4-Dehydrothiomorpholine-3-carboxylate in any form (solid or in solution).
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are mandatory to provide a seal around the eyes, protecting against splashes of liquids and fine dust particles.[1][4] Safety glasses with side shields are not sufficient.
-
Face Shield : A face shield should be worn in addition to chemical splash goggles, especially when handling larger quantities (>50 mL) of solutions or when there is a significant risk of splashing.[6][7]
-
-
Hand Protection :
-
Chemical-Resistant Gloves : Nitrile gloves are a suitable initial choice. However, it is crucial to double-glove if there is a risk of prolonged contact or immersion. Always inspect gloves for any signs of degradation or perforation before use.[2] Contaminated gloves should be disposed of immediately following established procedures.[2]
-
-
Body Protection :
-
Laboratory Coat : A clean, buttoned laboratory coat is required to protect against incidental contact and small splashes.
-
Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat is recommended.
-
-
Footwear :
-
Closed-toe shoes : Shoes that fully cover the feet are mandatory. Perforated shoes or sandals are not permitted in the laboratory.
-
Operational Plans: From Benchtop to Disposal
A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring safety.
Handling Protocol
-
Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3]
-
Engineering Controls : All handling of 3,4-Dehydrothiomorpholine-3-carboxylate, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood.
-
Dissolving : Add solvents to the solid slowly to avoid splashing.
-
Transfers : Use appropriate tools (e.g., spatulas for solids, pipettes for liquids) to transfer the compound. Avoid generating dust.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate : Secure the area to prevent others from entering.
-
Protect : Don additional PPE if necessary (e.g., a respirator with an appropriate cartridge for a large spill of a volatile solution).
-
Contain : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4][7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Neutralize (if applicable) : For acidic or basic solutions, neutralization may be appropriate. Consult with your institution's safety officer for specific procedures.
-
Collect and Dispose : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste disposal.[1][7]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing 3,4-Dehydrothiomorpholine-3-carboxylate must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
-
Containerization : Use robust, leak-proof containers that are compatible with the chemical.[7]
-
Labeling : Label waste containers clearly with "Hazardous Waste" and the full chemical name.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office. Disposal should be handled by a licensed hazardous waste disposal company.[4][7]
Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling 3,4-Dehydrothiomorpholine-3-carboxylate.
Caption: Workflow for handling 3,4-Dehydrothiomorpholine-3-carboxylate.
References
- Apollo Scientific. (2023, July 6).
- CymitQuimica. (2023, July 6). Thiomorpholine.
- Merck Millipore.
- Apollo Scientific. 4-(Prop-2-yn-1-yl)
-
PubChem. 3,4-Dehydrothiomorpholine-3-carboxylate. Retrieved from [Link]
- TCI Chemicals.
- Sigma-Aldrich. (2026, January 7).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific.
- Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
- Fisher Scientific. (2018, September 25).
- Merck Millipore.
- Tokyo Chemical Industry. (2025, March 1).
- Der Pharma Chemica.
- PMC.
- ACS Publications. (2012, July 18). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development.
- Organic Syntheses. Working with Hazardous Chemicals.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
